molecular formula C6H11NO2 B1426239 5-Hydroxy-5-methylpiperidin-2-one CAS No. 501435-45-6

5-Hydroxy-5-methylpiperidin-2-one

Cat. No.: B1426239
CAS No.: 501435-45-6
M. Wt: 129.16 g/mol
InChI Key: VMYNQMRSYAJTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-5-methylpiperidin-2-one (CAS 501435-45-6) is a substituted piperidin-2-one, a class of lactams that serve as fundamental scaffolds in pharmaceutical research and organic synthesis . The compound features a six-membered δ-lactam ring with both a hydroxymethyl (–CH2OH) and a methyl (–CH3) functional group at the 5-position, making it a versatile building block for the synthesis of more complex molecules . Piperidinone rings are considered "privileged structures" in drug discovery due to their presence in numerous natural products and pharmacologically active compounds . The hydroxymethyl group is of particular synthetic value; it increases the molecule's polarity and serves as a chemical handle that can be oxidized or further modified to create a diverse library of derivatives for structure-activity relationship (SAR) studies . While specific biological data for this exact compound is limited in the public domain, a closely related phytochemical, 5-hydroxy-1-methylpiperidin-2-one, isolated from Tragia involucrata , has demonstrated significant antioxidant and cytotoxic activity against the A549 human lung cancer cell line in vitro, inducing cell cycle arrest . This suggests potential areas of research for hydroxymethyl-substituted piperidinones. Furthermore, the interaction of similar piperidinone structures with carrier proteins like Bovine Serum Albumin (BSA) has been documented, indicating a potential for favorable drug-binding properties that can influence bioavailability . Researchers value this compound and its derivatives for exploring new chemical space in the development of therapeutic agents . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-5-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(9)3-2-5(8)7-4-6/h9H,2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYNQMRSYAJTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)NC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801300639
Record name 5-Hydroxy-5-methyl-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501435-45-6
Record name 5-Hydroxy-5-methyl-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501435-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-5-methyl-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 5-Hydroxy-5-methylpiperidin-2-one: Synthesis, Separation, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the stereoisomers of 5-Hydroxy-5-methylpiperidin-2-one, a chiral heterocyclic compound with potential applications in medicinal chemistry and drug development. Given the critical role of stereochemistry in determining the pharmacological and toxicological profiles of bioactive molecules, this document outlines strategies for the synthesis, separation, and characterization of the individual stereoisomers of this compound. The methodologies described herein are based on established principles of organic synthesis and analytical chemistry, providing a robust framework for researchers in the field.

Introduction: The Significance of Stereoisomerism in Drug Development

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the context of drug development, the specific stereochemistry of a molecule can profoundly influence its biological activity.[1][2] Enantiomers, which are non-superimposable mirror images, often exhibit different pharmacological and toxicological properties. One enantiomer may be therapeutically active, while the other may be inactive or even contribute to adverse effects. Similarly, diastereomers, which are stereoisomers that are not mirror images, can also display distinct biological profiles.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved pharmaceutical agents.[3] The introduction of multiple stereocenters, as in the case of this compound, necessitates a thorough investigation of the properties of each individual stereoisomer to identify the optimal candidate for further development.

The structure of this compound possesses two chiral centers, at the C5 and the (potential for a second chiral center depending on substitution and ring conformation) carbon atoms. This gives rise to a total of four possible stereoisomers: two pairs of enantiomers.

Proposed Synthetic Strategies for Stereoisomerically Enriched this compound

The synthesis of stereoisomerically enriched this compound can be approached through two primary strategies: diastereoselective synthesis to create a mixture of diastereomers that can be separated, followed by chiral resolution of the enantiomers, or asymmetric synthesis to directly target a specific stereoisomer.

Diastereoselective Synthesis

A plausible diastereoselective approach involves the cyclization of a linear precursor where one of the stereocenters is already established. This can guide the formation of the second stereocenter with a degree of selectivity.

Proposed Reaction Scheme:

G Starting_Material Ethyl 4-cyano-4-methyl-5-oxohexanoate Intermediate_1 Ethyl 5-amino-4-hydroxy-4-methylhexanoate Starting_Material->Intermediate_1 Reduction of nitrile and ketone Product This compound (Diastereomeric Mixture) Intermediate_1->Product Lactamization

Caption: Proposed diastereoselective synthesis of this compound.

Experimental Protocol:

  • Reduction: The starting material, ethyl 4-cyano-4-methyl-5-oxohexanoate, is subjected to a reducing agent capable of reducing both the nitrile and ketone functionalities, such as catalytic hydrogenation over a Raney nickel or rhodium catalyst. The reaction conditions (pressure, temperature, and solvent) would need to be optimized to favor the formation of one diastereomer over the other.

  • Lactamization: The resulting amino ester intermediate is then induced to undergo intramolecular cyclization to form the desired piperidinone ring. This can often be achieved by heating the amino ester, sometimes in the presence of a mild acid or base catalyst.

  • Separation of Diastereomers: The resulting mixture of diastereomers can be separated using chromatographic techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).[4]

Asymmetric Synthesis

For the direct synthesis of a single enantiomer, an asymmetric approach is necessary. This can be achieved using a chiral auxiliary or a chiral catalyst.

Proposed Reaction Scheme using a Chiral Auxiliary:

G Starting_Material Chiral Oxazolidinone Intermediate_1 N-Acyl Oxazolidinone Starting_Material->Intermediate_1 Acylation Intermediate_2 Alkylated Intermediate Intermediate_1->Intermediate_2 Diastereoselective Alkylation Product (5R,X)- or (5S,X)-5-Hydroxy-5-methylpiperidin-2-one Intermediate_2->Product Hydrolysis and Lactamization

Caption: Proposed asymmetric synthesis using a chiral auxiliary.

Experimental Protocol:

  • Acylation: A chiral auxiliary, such as an Evans oxazolidinone, is acylated with a suitable precursor molecule.

  • Diastereoselective Alkylation: The N-acyl oxazolidinone is then subjected to a diastereoselective alkylation reaction to introduce the methyl group at the C5 position. The stereochemical outcome is directed by the chiral auxiliary.

  • Cleavage and Cyclization: The chiral auxiliary is subsequently cleaved, and the resulting linear precursor is cyclized to yield the enantiomerically enriched this compound.

Separation of Stereoisomers by Chiral Chromatography

For the separation of both enantiomers and diastereomers, chiral chromatography is the most effective technique. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are the methods of choice.

Table 1: Proposed Chiral HPLC/SFC Screening Conditions

ParameterHPLCSFC
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak IA, IB, IC)Polysaccharide-based (e.g., Chiralpak AD-H, AS-H)
Mobile Phase Heptane/Isopropanol or Heptane/Ethanol with additives (e.g., trifluoroacetic acid or diethylamine)CO2/Methanol or CO2/Ethanol with additives
Flow Rate 0.5 - 1.5 mL/min2.0 - 4.0 mL/min
Detection UV (e.g., 210 nm) or Mass Spectrometry (MS)UV or MS

Experimental Protocol for Chiral Method Development:

  • Column Screening: A racemic mixture of this compound is screened against a panel of chiral columns with varying mobile phases.

  • Optimization: Once a promising separation is observed, the mobile phase composition, flow rate, and temperature are optimized to achieve baseline resolution of all stereoisomers.

  • Elution Order Determination: The elution order of the stereoisomers can be determined by injecting samples of known configuration, if available, or by using analytical techniques such as circular dichroism (CD) spectroscopy in-line with the chromatography.

G Sample_Injection Injection of Stereoisomeric Mixture Chiral_Column Chiral HPLC/SFC Column Sample_Injection->Chiral_Column Separation Separation of Stereoisomers Chiral_Column->Separation Detection UV and/or MS Detection Separation->Detection Fraction_Collection Collection of Pure Stereoisomers Detection->Fraction_Collection

Caption: Workflow for the chiral separation of this compound stereoisomers.

Characterization of Stereoisomers

Once the individual stereoisomers have been isolated, their absolute and relative configurations must be determined using a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers.[5] Differences in the chemical shifts and coupling constants of the protons in the piperidinone ring can provide insights into the spatial arrangement of the hydroxyl and methyl groups. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to establish through-space proximities between protons, further aiding in the assignment of relative stereochemistry.

X-ray Crystallography

For an unambiguous determination of the absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[4][6][7] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the arrangement of all atoms in the molecule. Obtaining a suitable crystal for X-ray diffraction is often a critical and challenging step.

Experimental Protocol for X-ray Crystallography:

  • Crystallization: The purified stereoisomer is dissolved in a suitable solvent or solvent mixture, and crystals are grown by slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding the precise atomic coordinates and allowing for the assignment of the absolute configuration.

Chiroptical Methods

Circular dichroism (CD) and optical rotatory dispersion (ORD) are techniques that measure the differential absorption and rotation of polarized light by chiral molecules. These methods can be used to distinguish between enantiomers and can also be used in conjunction with computational chemistry to predict the absolute configuration of a molecule.

Potential Pharmacological Significance and Future Directions

The individual stereoisomers of this compound may exhibit distinct pharmacological activities. It is plausible that they could interact with various biological targets, including enzymes and receptors, in a stereospecific manner. For instance, derivatives of piperidine have shown a wide range of biological activities, including acting as calcium channel blockers and having effects on the central nervous system.[1][8]

Future research should focus on the biological evaluation of each of the purified stereoisomers in relevant in vitro and in vivo models. This will allow for the identification of the eutomer (the more active stereoisomer) and the distomer (the less active stereoisomer) and will provide a clear understanding of the structure-activity relationship (SAR) with respect to stereochemistry. Such studies are essential for the rational design and development of new therapeutic agents based on the this compound scaffold.

References

  • Ye, W., & Schneller, S. W. (2016). The Synthesis of Both Diastereomers of 5'-Methylhomoaristeromycin. Nucleosides, Nucleotides & Nucleic Acids, 35(3), 105–113. [Link]

  • Lubell, W. D., et al. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules, 26(24), 7586. [Link]

  • Miyano, S., et al. (1987). Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. Journal of Medicinal Chemistry, 30(10), 1777–1785. [Link]

  • Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910. [Link]

  • González-Lainez, M., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy-pipecolic acids. Organic & Biomolecular Chemistry, 20(7), 1461–1465. [Link]

  • Li, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 25(11), 2533. [Link]

  • Markovič, M., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2296–2307. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8438–8448. [Link]

  • Wang, X., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163–170. [Link]

  • Loiseleur, O., & Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(25), 7545–7613. [Link]

  • Chow, S. T., & Chow, Y. L. (1977). N-Hydroxy amides. Part 6. Synthesis and spectroscopic properties of 1-hydroxypiperazine-2,5-diones. Journal of the Chemical Society, Perkin Transactions 1, 746–750. [Link]

  • ResearchGate. (n.d.). Structure of 5-hydroxy-1-methylpiperidin-2-one. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Sutradhar, S. (2018). Molecular Structure of 2-hydroxy-5-methyl-2-nitroazobenzene Isomer: DFT Insight. Journal of Molecular Structure, 1157, 463–471. [Link]

  • Al-Majid, A. M., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Molecules, 28(22), 7623. [Link]

  • Kumar, S., & Singh, B. (2014). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 14(12), 1436–1453. [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116086. [Link]

  • Cirilli, R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12698–12709. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Gising, J., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3195. [Link]

  • Wikipedia. (n.d.). Adamantane. [Link]

  • de la Cruz-Cruz, J. I., et al. (2022). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 27(19), 6296. [Link]

  • Krasavin, M., et al. (2018). Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via base-assisted cyclization of 3-cyanoketones. Beilstein Journal of Organic Chemistry, 14, 1864–1870. [Link]

  • González-Vera, J. A., et al. (2024). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. Molecules, 29(1), 22. [Link]

  • Jeffrey, C., et al. (2025). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Molecules, 30(1), 1. [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methylpyridine. [Link]

  • PubChem. (n.d.). 5-Methyl-2-pyrrolidone. [Link]

  • PubChem. (n.d.). N-Methyl-2-piperidone. [Link]

Sources

Methodological & Application

Synthesis of 5-Hydroxy-5-methylpiperidin-2-one: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine ring system is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1] Substituted piperidin-2-ones, also known as δ-valerolactams, are particularly valuable intermediates in drug discovery and development, offering a rigid framework for the precise spatial arrangement of functional groups. This guide provides a detailed, three-step synthetic route to 5-Hydroxy-5-methylpiperidin-2-one, a versatile building block for the synthesis of more complex molecules. The presented methodology is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but also a deeper understanding of the underlying chemical principles. This synthesis employs a robust strategy involving the construction of a key intermediate, N-benzyl-5-oxopiperidin-2-one, via a Dieckmann condensation, followed by a Grignard reaction to install the hydroxy-methyl group, and concluding with a deprotection step to yield the final product.

Strategic Overview of the Synthesis

The synthesis is designed in three main stages, each with a distinct objective. This modular approach allows for optimization at each step and facilitates the characterization of intermediates.

Synthesis_Workflow Start Starting Materials: N-benzylglycine ethyl ester Ethyl acrylate Step1 Step 1: Dieckmann Condensation Start->Step1 Intermediate1 N-benzyl-5-oxopiperidin-2-one Step1->Intermediate1 Step2 Step 2: Grignard Reaction Intermediate1->Step2 Intermediate2 N-benzyl-5-hydroxy- 5-methylpiperidin-2-one Step2->Intermediate2 Step3 Step 3: Deprotection Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Dieckmann_Condensation cluster_0 Michael Addition cluster_1 Dieckmann Condensation N-benzylglycine\nethyl ester N-benzylglycine ethyl ester Diethyl N-benzyl-3,3'-iminodipropionate Diethyl N-benzyl-3,3'-iminodipropionate N-benzylglycine\nethyl ester->Diethyl N-benzyl-3,3'-iminodipropionate Ethyl acrylate, Ethanol, Reflux N-benzyl-5-oxopiperidin-2-one N-benzyl-5-oxopiperidin-2-one Diethyl N-benzyl-3,3'-iminodipropionate->N-benzyl-5-oxopiperidin-2-one 1. NaH, Toluene, Reflux 2. H3O+ (workup) Grignard_Reaction N-benzyl-5-oxopiperidin-2-one N-benzyl-5-oxopiperidin-2-one N-benzyl-5-hydroxy-5-methylpiperidin-2-one N-benzyl-5-hydroxy-5-methylpiperidin-2-one N-benzyl-5-oxopiperidin-2-one->N-benzyl-5-hydroxy-5-methylpiperidin-2-one 1. CH3MgBr, THF, 0 °C 2. NH4Cl (aq) workup Deprotection N-benzyl-5-hydroxy-5-methylpiperidin-2-one N-benzyl-5-hydroxy-5-methylpiperidin-2-one This compound This compound N-benzyl-5-hydroxy-5-methylpiperidin-2-one->this compound H2 (1 atm), Pd/C, Methanol

Sources

Topic: High-Purity Isolation of 5-Hydroxy-5-methylpiperidin-2-one using Hydrophilic Interaction Liquid Chromatography (HILIC) and Chiral Separation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-5-methylpiperidin-2-one is a polar, chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical synthesis.[1][2] Its purification presents a dual challenge: removing polar, process-related impurities and resolving its constituent enantiomers, which is critical for pharmacological activity. Standard reversed-phase chromatography often fails to provide adequate retention for such hydrophilic molecules. This application note presents a robust, two-stage chromatographic strategy. The primary purification of the crude material is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), a powerful technique for retaining and separating polar compounds.[3][4][5] Subsequently, a high-resolution chiral chromatography method is detailed for the preparative separation of the (R)- and (S)-enantiomers. This guide provides detailed, step-by-step protocols, explains the scientific rationale behind methodological choices, and offers troubleshooting advice to empower researchers to achieve high-purity isolation of this valuable synthetic intermediate.

Introduction: The Purification Challenge

This compound is a lactam derivative that serves as a versatile building block in drug development.[1] The presence of a hydroxyl group and an amide within its six-membered ring imparts significant polarity and hydrophilicity. Furthermore, the carbon at the 5-position is a stereocenter, meaning the molecule exists as a pair of enantiomers. In drug development, it is crucial to isolate and test individual enantiomers, as they often exhibit different pharmacological and toxicological profiles.

The purification of this compound from a synthesis reaction mixture is non-trivial. The primary challenges are:

  • Poor Retention in Reversed-Phase (RP) Chromatography: Due to its high polarity, the analyte has weak interactions with non-polar stationary phases (like C18) and tends to elute in or near the solvent front, resulting in poor separation from other polar impurities or starting materials.[3][6]

  • Enantiomeric Resolution: The separation of enantiomers requires a chiral environment, necessitating the use of specialized Chiral Stationary Phases (CSPs).

This guide addresses these challenges by proposing a logical workflow: first, an achiral purification to remove general impurities using HILIC, followed by a chiral separation to isolate the individual enantiomers.

Analyte Physicochemical Profile

A thorough understanding of the analyte's properties is the foundation for developing a successful purification strategy.

Caption: Chemical structure of this compound.

PropertyValue / DescriptionRationale for Chromatographic Approach
Molecular Formula C₆H₁₁NO₂Influences detector settings (e.g., MS).
Molecular Weight 129.16 g/mol [7]Relevant for mass spectrometry detection and loading calculations.
Polarity HighThe hydroxyl and lactam groups make the molecule highly polar and water-soluble. This is the primary reason for choosing HILIC over RPLC.
pKa ~14.0 (Predicted)[8]The molecule is largely neutral under typical HPLC pH conditions (2-8), making ion-exchange chromatography less effective than HILIC or normal-phase.
Chirality Contains one stereocenter at C5Mandates the use of a chiral stationary phase for enantiomeric separation.

Chromatographic Strategy Selection

Primary Purification: Why HILIC?

Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal choice for separating polar compounds that are poorly retained in reversed-phase.[5][9] The separation mechanism in HILIC is primarily based on the partitioning of the analyte between a water-enriched layer immobilized on the surface of a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile).

HILIC_Mechanism cluster_main HILIC Separation Mechanism StationaryPhase Polar Stationary Phase (e.g., Silica, Amide) Immobilized Water-Rich Layer MobilePhase {High Organic Mobile Phase (e.g., >70% Acetonitrile)} Analyte_NonPolar Less Polar Impurity MobilePhase->Analyte_NonPolar Sweeps along (Elutes First) Analyte_Polar Polar Analyte (this compound) Analyte_Polar->StationaryPhase:f1 Partitions into water layer (Retained)

Caption: HILIC mechanism showing polar analyte partitioning.

Advantages of HILIC for this Application:

  • Strong Retention: Provides robust retention for polar analytes.

  • Orthogonal Selectivity: Offers a different separation profile compared to RPLC, effectively resolving impurities that might co-elute in a reversed-phase system.

  • MS-Friendly: Uses volatile mobile phases (e.g., acetonitrile, ammonium formate), making it highly compatible with mass spectrometry for peak identification and purity analysis.[4]

Enantiomeric Separation: Chiral Normal-Phase Chromatography

To separate the (R)- and (S)-enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a broad range of chiral compounds.[10][11] These separations are often performed in normal-phase or polar organic modes.

Rationale for this Choice:

  • High Selectivity: CSPs create transient, diastereomeric complexes with the enantiomers, leading to different retention times.

  • Proven Efficacy: Polysaccharide-based columns are widely documented for their successful resolution of chiral compounds containing hydroxyl and amide functionalities.[10]

Protocol 1: Achiral Purification by HILIC

Objective: To remove synthesis by-products and other process-related impurities from the crude this compound sample, yielding a product with >95% achiral purity.

Materials and Equipment

ItemSpecification
HPLC System Preparative or Semi-Preparative HPLC with gradient capability, UV detector, and fraction collector.
Column HILIC Column (e.g., Amide, Diol, or bare Silica phase), 10 µm particle size, 21.2 x 250 mm.
Solvents Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm).
Additives Ammonium Formate or Acetic Acid (MS-grade).
Sample Solvent 90:10 (v/v) Acetonitrile:Water.

Step-by-Step Protocol

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Water:Acetonitrile + 10 mM Ammonium Formate. Adjust pH to 3.5 with Formic Acid.

    • Mobile Phase B: 95:5 (v/v) Acetonitrile:Water + 10 mM Ammonium Formate. Adjust pH to 3.5 with Formic Acid.

    • Filter and degas both mobile phases thoroughly before use.[12]

  • Sample Preparation:

    • Dissolve the crude sample in the sample solvent (90:10 Acetonitrile:Water) to a concentration of 10-50 mg/mL.

    • Ensure the sample is fully dissolved. If not, sonicate briefly.

    • Filter the sample through a 0.45 µm PTFE syringe filter to remove particulates.

  • HPLC Method Parameters:

ParameterSettingRationale
Flow Rate 18.0 mL/minAppropriate for a 21.2 mm ID preparative column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 210 nmThe lactam chromophore absorbs at low UV wavelengths.
Injection Vol. 1-5 mLDepends on sample concentration and column loading capacity.
Gradient Time (min) %B
0.0100
2.0100
15.070
17.070
17.1100
20.0100
  • Execution and Fraction Collection:

    • Equilibrate the column with 100% Mobile Phase B for at least 20 minutes.

    • Inject the prepared sample.

    • Monitor the chromatogram and collect the fractions corresponding to the main product peak.

    • Pool the pure fractions, and confirm purity by analytical HPLC.

    • Evaporate the solvent under reduced pressure to obtain the purified, racemic compound.[13]

Protocol 2: Enantiomeric Separation by Chiral Chromatography

Objective: To separate the racemic this compound into its individual (R)- and (S)-enantiomers with high enantiomeric excess (>99% ee).

Materials and Equipment

ItemSpecification
HPLC System Semi-Preparative HPLC with isocratic capability, UV detector, and fraction collector.
Column Chiral Stationary Phase (e.g., Chiralpak® AD-H or similar amylose-based CSP), 5 µm, 10 x 250 mm.
Solvents n-Hexane (or Heptane), Isopropanol (IPA), Ethanol (HPLC Grade).

Step-by-Step Protocol

  • Mobile Phase Preparation:

    • Prepare an isocratic mobile phase of 90:10 (v/v) n-Hexane:Isopropanol .

    • The optimal ratio may require scouting (e.g., trying 95:5, 85:15). Increasing the alcohol content will decrease retention time.[14][15]

    • Degas the mobile phase thoroughly.

  • Sample Preparation:

    • Dissolve the purified racemic compound from Protocol 1 in the mobile phase (90:10 n-Hexane:IPA) to a concentration of 5-10 mg/mL.

    • Filter through a 0.45 µm PTFE syringe filter.

  • HPLC Method Parameters:

ParameterSettingRationale
Flow Rate 4.0 mL/minStandard for a 10 mm ID semi-preparative column.
Column Temp. 25 °CTemperature can affect chiral selectivity; consistency is key.
Detection UV at 210 nm
Injection Vol. 0.5 - 1.0 mL
Mode IsocraticIsocratic elution is standard for preparative chiral separations to maximize resolution.
  • Execution and Fraction Collection:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Perform an analytical injection first to determine the retention times of the two enantiomers.

    • Switch to preparative injections. Collect the first eluting enantiomer and the second eluting enantiomer in separate flasks.

    • Analyze the collected fractions for enantiomeric purity.

    • Pool the corresponding pure fractions and evaporate the solvent to yield the isolated enantiomers.

Overall Purification Workflow

Purification_Workflow Crude Crude Synthesis Mixture (Target + Impurities) HILIC Protocol 1: Preparative HILIC Crude->HILIC Impurities Polar/Non-Polar Impurities (Discarded) HILIC->Impurities Separates Racemate Purified Racemic Product (>95% Purity) HILIC->Racemate Isolates ChiralSep Protocol 2: Chiral Separation Racemate->ChiralSep Enantiomer1 Enantiomer 1 (e.g., R-isomer) ChiralSep->Enantiomer1 Resolves Enantiomer2 Enantiomer 2 (e.g., S-isomer) ChiralSep->Enantiomer2 Resolves

Caption: Complete workflow from crude mixture to isolated enantiomers.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No/Poor Retention in HILIC Sample solvent is too aqueous; Mobile phase is too aqueous.Decrease water content in the sample solvent. Increase the initial %B (Acetonitrile) in the gradient.
Poor Peak Shape (Tailing) Secondary interactions with silica; Column overload.Add a small amount of a weak acid (e.g., 0.1% acetic acid) to the mobile phase. Reduce sample concentration/injection volume.
No Separation in Chiral Mode Incorrect mobile phase composition; Unsuitable chiral stationary phase.Screen different alcohol modifiers (IPA, Ethanol). Screen a different class of CSP (e.g., cellulose-based if amylose-based fails).
Low Recovery Analyte precipitation on-column; Strong irreversible adsorption.Ensure sample is fully soluble in the initial mobile phase. For HILIC, ensure sample solvent is not vastly different from the mobile phase.

Conclusion

The successful purification of this compound requires a methodical approach that addresses both its high polarity and its chiral nature. The two-stage strategy presented here, utilizing HILIC for initial purification followed by chiral chromatography for enantiomeric resolution, provides a reliable and efficient pathway to obtaining this compound in high purity. By understanding the underlying chromatographic principles and carefully controlling experimental parameters, researchers can effectively overcome the associated challenges and produce material suitable for advanced stages of research and drug development.

References

  • Title: (R)-5-HYDROXY-PIPERIDIN-2-ONE Source: LookChem URL: [Link]

  • Title: Normal-phase vs. Reversed-phase Chromatography Source: Phenomenex URL: [Link]

  • Title: Normal Phase HPLC Column and Reverse Phase HPLC Column Source: Hawach Scientific URL: [Link]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Corporation Blog URL: [Link]

  • Title: Structure of 5-hydroxy-1-methylpiperidin-2-one Source: ResearchGate URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed Central (PMC) URL: [Link]

  • Title: Hydrophilic Interaction Chromatography (HILIC) in the Analysis of Antibiotics Source: PubMed URL: [Link]

  • Title: PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY Source: PubMed Central (PMC) URL: [Link]

  • Title: HPLC-UV Method Development for Highly Polar Impurities Source: Resolian URL: [Link]

  • Title: Why is normal phase chromatography good for use on polar analytes? Source: ResearchGate URL: [Link]

  • Title: Chiral and achiral separation of ten flavanones using supercritical fluid chromatography Source: University of Virginia Institutional Repository URL: [Link]

  • Title: Reverse Phase Chromatography Techniques Source: Chrom Tech, Inc. URL: [Link]

  • Title: Using in-line ion-exchange impurity scavenging to improve flash purification efficiency Source: ResearchGate URL: [Link]

  • Title: Chiral Separation of Several Flavanones by Liquid Chromatography Source: ResearchGate URL: [Link]

  • Title: Aqueous normal-phase chromatography Source: Wikipedia URL: [Link]

  • Title: Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: MDPI URL: [Link]

  • Title: HPLC for the Retention and Resolution of Very Polar Compounds Source: Fisher Scientific URL: [Link]

  • Title: Chromium Speciation by Anion-Exchange High-Performance Liquid Chromatography Source: PubMed URL: [Link]

  • Title: Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases Source: MDPI URL: [Link]

  • Title: Hydrophilic-Interaction Chromatography: An Update Source: LCGC International URL: [Link]

  • Title: What is the Chemistry Behind Reversed-Phase Flash Chromatography? Source: Biotage URL: [Link]

  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]

  • Title: Can you retain polar acidic compounds using reversed-phase conditions? Source: YouTube URL: [Link]

  • Title: Using Hydrophilic Interaction Chromatography for Heightened Product Characterization Source: Waters Corporation URL: [Link]

Sources

Application Note: Comprehensive Characterization of 5-Hydroxy-5-methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-5-methylpiperidin-2-one is a substituted piperidinone, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The piperidinone scaffold is a common feature in a variety of biologically active molecules. The presence of both a hydroxyl and a methyl group at the 5-position introduces a chiral center and specific steric and electronic features that can significantly influence the molecule's pharmacological properties. Accurate and comprehensive analytical characterization is therefore a critical step in its synthesis, quality control, and further development.

This application note provides a detailed guide to the analytical methodologies for the complete characterization of this compound, with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol .[1] The protocols and insights provided are grounded in established analytical principles and data from structurally related compounds, offering a robust framework for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[2]

Rationale for NMR Analysis

For this compound, ¹H and ¹³C NMR are essential to confirm the connectivity of the atoms within the piperidinone ring, verify the presence and position of the hydroxyl and methyl substituents, and establish the relative stereochemistry if applicable.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the sample's solubility.

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz or higher100 MHz or higher
SolventCDCl₃ (or DMSO-d₆)CDCl₃ (or DMSO-d₆)
Internal StandardTetramethylsilane (TMS) at 0.00 ppmTetramethylsilane (TMS) at 0.00 ppm
Temperature298 K298 K
Pulse ProgramStandard single pulseProton-decoupled single pulse
Number of Scans16-641024-4096
Relaxation Delay1-2 seconds2-5 seconds

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer (400 MHz) transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibration (TMS) phase->calibrate integrate Integration & Analysis calibrate->integrate Structural Elucidation Structural Elucidation integrate->Structural Elucidation MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Analysis cluster_data Data Interpretation sample Sample Solution inlet GC or Direct Infusion sample->inlet source EI Ion Source (70 eV) inlet->source analyzer Mass Analyzer (Quadrupole/TOF) source->analyzer detector Detector analyzer->detector spectrum Mass Spectrum detector->spectrum mol_ion Identify Molecular Ion spectrum->mol_ion frag Analyze Fragmentation mol_ion->frag Structural Confirmation Structural Confirmation frag->Structural Confirmation HPLC_Workflow prep Sample/Standard Preparation injection Inject Sample prep->injection hplc HPLC System (C18 Column, UV Detector) separation Chromatographic Separation hplc->separation injection->hplc detection UV Detection (210 nm) separation->detection chromatogram Chromatogram detection->chromatogram analysis Data Analysis (Purity, Quantification) chromatogram->analysis

Sources

Application Note & Protocol: A Comprehensive Guide to the In Vitro Antioxidant Activity of 5-Hydroxy-5-methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals investigating novel antioxidant compounds.

Introduction: The Rationale for Antioxidant Profiling of Piperidinone Derivatives

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a host of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. The piperidinone scaffold is a privileged structure in medicinal chemistry, found in numerous pharmacologically active compounds.[1][2] The introduction of hydroxyl groups to this heterocyclic system can, in theory, impart hydrogen-donating capabilities, a key mechanism for radical scavenging.

5-Hydroxy-5-methylpiperidin-2-one is a piperidinone derivative with potential biological activities. While its direct antioxidant capacity is not extensively documented, related piperidine and piperidinone derivatives have shown promise in this area.[3][4] Therefore, a systematic evaluation of its antioxidant potential is a critical step in its preclinical assessment.

This guide provides a comprehensive framework and detailed protocols for assessing the in vitro antioxidant activity of this compound. We will move beyond a single-assay approach to advocate for a multi-mechanistic evaluation, ensuring a robust and reliable antioxidant profile. The causality behind the selection of specific assays and the intricacies of their execution are explained to empower researchers to generate high-quality, reproducible data.

The Multi-Mechanistic Approach: Why One Assay is Not Enough

The antioxidant activity of a compound is not a singular property. It can be exerted through various mechanisms, including:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching it.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical.[5]

No single assay can capture the entirety of a compound's antioxidant potential. Therefore, a panel of assays based on different mechanisms is essential for a comprehensive understanding. This application note focuses on three widely accepted and complementary assays: DPPH, ABTS, and FRAP.

Caption: Fig 1. Rationale for selecting a multi-assay panel.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[6][7] The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically at approximately 517 nm.[6][8] The degree of discoloration is proportional to the scavenging potential of the antioxidant.[6]

  • Why it's chosen: The DPPH assay is simple, rapid, and sensitive, making it an excellent primary screening tool for radical scavenging activity.[9] It is particularly useful for evaluating the HAT mechanism.[10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
  • Principle: In this assay, ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate.[11] The pre-formed ABTS•+ is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[11] The decrease in absorbance is measured at approximately 734 nm.[12]

  • Why it's chosen: The ABTS radical is soluble in both aqueous and organic solvents, allowing for the testing of a broader range of compounds. The reaction is largely based on the SET mechanism, providing complementary information to the DPPH assay.[5]

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: The FRAP assay directly measures the ability of a compound to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. This reduction results in the formation of an intense blue-colored complex that can be measured at 593 nm.[13] The change in absorbance is proportional to the reducing power of the antioxidants.

  • Why it's chosen: This assay is not a radical quenching assay but a measure of the total reducing power of a compound. It provides a direct assessment of the electron-donating capacity of this compound.

Experimental Protocols

This section provides detailed, step-by-step protocols for the three selected assays. It is crucial to include a positive control (e.g., Ascorbic Acid, Trolox, or Gallic Acid) in each assay to validate the experimental setup and for comparison.

General Materials and Equipment
  • This compound (analytical grade)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K₂S₂O₈)

  • Ferric chloride (FeCl₃)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Ascorbic acid (positive control)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid; positive control)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Sodium acetate

  • Acetic acid

  • Hydrochloric acid (HCl)

  • Deionized water

  • 96-well microplates

  • Microplate reader (spectrophotometer)

  • Adjustable micropipettes

  • Vortex mixer

  • Analytical balance

Protocol 1: DPPH Radical Scavenging Assay

Caption: Fig 2. Workflow for the DPPH radical scavenging assay.

A. Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.

  • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 250, 500 µg/mL) in methanol.

  • Positive Control: Prepare a 1 mg/mL stock solution of ascorbic acid in methanol and dilute to the same concentration range as the test compound.

B. Assay Procedure:

  • Pipette 100 µL of each working solution of the test compound and positive control into separate wells of a 96-well plate.

  • For the blank, pipette 100 µL of methanol into a well.

  • Add 100 µL of the 0.1 mM DPPH solution to all wells.

  • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

C. Data Analysis:

Calculate the percentage of DPPH radical scavenging activity using the following formula:

% Scavenging Activity = [(A_control - A_sample) / A_control] * 100

Where:

  • A_control is the absorbance of the DPPH solution with methanol (blank).

  • A_sample is the absorbance of the DPPH solution with the test compound or positive control.

Plot the % scavenging activity against the concentration of the test compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: ABTS Radical Cation Decolorization Assay

Caption: Fig 3. Workflow for the ABTS radical cation assay.

A. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•+ Radical Cation Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 (v/v) ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to 2 days when stored in the dark at 4°C.

  • ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Test Compound and Positive Control: Prepare serial dilutions as described in the DPPH protocol.

B. Assay Procedure:

  • Add 180 µL of the ABTS•+ working solution to each well of a 96-well plate.

  • Add 20 µL of the test compound or positive control at various concentrations to the wells.

  • For the blank, add 20 µL of the solvent (methanol or ethanol).

  • Mix and incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

C. Data Analysis:

Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay. Determine the IC₅₀ value from the dose-response curve.

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

A. Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

  • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

  • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

  • Ferrous Sulfate Standard Curve: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 100, 200, 400, 600, 800, 1000 µM) in deionized water.

B. Assay Procedure:

  • Pipette 180 µL of the pre-warmed FRAP reagent into the wells of a 96-well plate.

  • Add 20 µL of the test compound, standard (ferrous sulfate), or blank (solvent) to the wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Measure the absorbance at 593 nm.

C. Data Analysis:

  • Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

  • Use the regression equation from the standard curve to calculate the FRAP value of the test compound.

  • Express the results as µM of Fe(II) equivalents per mg of the compound or as Trolox equivalents if Trolox is used as the standard.

Data Presentation and Interpretation

A systematic presentation of the data is crucial for clear interpretation and comparison. The results should be summarized in a table.

Table 1: Summary of In Vitro Antioxidant Activity of this compound

AssayParameterThis compoundAscorbic Acid (Positive Control)
DPPH Scavenging IC₅₀ (µg/mL)Experimental Value ± SDExperimental Value ± SD
ABTS Scavenging IC₅₀ (µg/mL)Experimental Value ± SDExperimental Value ± SD
FRAP Reducing Power (µM Fe(II)/mg)Experimental Value ± SDExperimental Value ± SD

All experiments should be performed in triplicate, and data presented as mean ± standard deviation (SD).

Interpretation Insights:

  • A low IC₅₀ value in the DPPH and ABTS assays indicates high radical scavenging activity .

  • A high FRAP value indicates strong reducing power .

  • By comparing the results across the three assays, a comprehensive profile of the antioxidant mechanism of this compound can be established. For instance, a compound that is highly active in the DPPH assay but less so in the FRAP assay may primarily act through hydrogen atom donation rather than electron donation.

Self-Validation and Troubleshooting

Trustworthiness of the protocols is paramount. Each assay includes inherent checks:

  • Positive Controls: Consistent results for ascorbic acid or Trolox validate the assay's performance. Significant deviation from expected values indicates a problem with reagent preparation or the experimental setup.

  • Standard Curve (FRAP): A linear standard curve with a high correlation coefficient (R² > 0.99) is essential for accurate quantification of reducing power.

  • Reproducibility: Performing all experiments in triplicate and ensuring a low standard deviation provides confidence in the data.

Potential Issues and Solutions:

  • Compound Solubility: If this compound is not fully soluble in methanol or ethanol, consider using a co-solvent like DMSO. However, ensure the final concentration of DMSO in the assay is low (<1%) to avoid interference.

  • Color Interference: If the compound itself has absorbance near the measurement wavelengths, a sample blank (compound + solvent, without the radical/reagent) must be run and its absorbance subtracted from the sample reading.

  • Variability in IC₅₀ Values: This can arise from inaccurate pipetting, improper mixing, or temperature fluctuations. Ensure all reagents are at the correct temperature before use and that pipettes are properly calibrated.

Conclusion

This application note provides a robust, multi-mechanistic framework for the in vitro evaluation of the antioxidant activity of this compound. By employing the DPPH, ABTS, and FRAP assays, researchers can obtain a comprehensive profile of the compound's radical scavenging and reducing capabilities. Adherence to these detailed protocols, coupled with careful data analysis and interpretation, will yield reliable and publication-quality data, which is essential for advancing the study of novel therapeutic agents in the field of drug discovery.

References

  • LookChem. (n.d.). Cas 19365-07-2, (R)-5-HYDROXY-PIPERIDIN-2-ONE. Retrieved from [Link]

  • Manjusha, N., et al. (2018). Antioxidant potential of piperidine containing compounds - A short review. Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • Alagar Yadav, S., et al. (2021). Screening and assessment of molecular mechanistic actions of 5-hydroxy-1-methylpiperidin-2-one against free radicals, lung cancer cell line (A549), and binding properties on bovine serum albumin. ResearchGate. Retrieved from [Link]

  • Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Molecules, 25(1), 113. Retrieved from [Link]

  • Karthik, N., et al. (2011). Novel piperidone derivatives: synthesis, spectral and evaluation of antioxidant activity. International Journal of Drug Development & Research, 3(2), 122-127. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant capacity assays (DPPH, ABTS, and FRAP) between partition.... Retrieved from [Link]

  • Koleva, I. I., et al. (2002). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link]

  • Journal of Universitas Airlangga. (n.d.). Antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of ABTS radical scavenging activity assay (Xiao et al. 2020). Retrieved from [Link]

  • Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • Gebremedhin, G., et al. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. Heliyon, 9(5), e15735. Retrieved from [Link]

  • SciSpace. (n.d.). Antioxidant potential of piperidine containing compounds-a short review. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
  • Munteanu, I. G., & Apetrei, C. (2021). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 58(9), 3247–3261. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). ABTS. Retrieved from [Link]

  • Sridhar, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6561. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions. Retrieved from [Link]

  • ResearchGate. (n.d.). DPPH assay for evaluating antioxidant activity. Retrieved from [Link]

  • Pérez-Cruz, E., et al. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Molecules, 28(2), 658. Retrieved from [Link]

Sources

Application Note: A Framework for Characterizing 5-Hydroxy-5-methylpiperidin-2-one as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on utilizing 5-Hydroxy-5-methylpiperidin-2-one in enzyme inhibition studies, designed for researchers, scientists, and drug development professionals. This document provides a framework for characterizing novel enzyme inhibitors, from initial screening to mechanistic analysis.

Introduction: The Pursuit of Novel Enzyme Modulators

The identification and characterization of small molecule enzyme inhibitors are foundational to modern drug discovery. Enzymes are critical regulators of nearly all cellular processes, and their dysregulation is often implicated in human diseases. This compound is a lactam derivative with a unique structural scaffold, presenting an intriguing starting point for inhibitor screening campaigns. The presence of a hydroxyl group and a stereocenter suggests the potential for specific, high-affinity interactions with an enzyme's active or allosteric sites.

This document provides a comprehensive guide for researchers to systematically evaluate this compound, or any novel compound, as a potential enzyme inhibitor. We will proceed from initial high-throughput screening to detailed kinetic studies aimed at elucidating the mechanism of action. The protocols described herein are designed to be adaptable to a wide range of enzyme systems and are grounded in the fundamental principles of enzyme kinetics.

Foundational Concepts: Understanding Enzyme Inhibition

Enzyme inhibitors can be broadly classified based on their mechanism of action. Reversible inhibitors, which are the focus of this guide, bind to the enzyme through non-covalent interactions and can be broadly categorized as:

  • Competitive: The inhibitor binds to the active site, directly competing with the substrate. This increases the apparent Michaelis constant (K) but does not affect the maximum velocity (V).

  • Non-competitive: The inhibitor binds to an allosteric site, a location distinct from the active site. This binding event reduces the catalytic efficiency of the enzyme, lowering V* without affecting K*.

  • Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site. This reduces both V* and K*.

  • Mixed: The inhibitor can bind to both the free enzyme and the ES complex, affecting both V* and K*.

The initial goal is to determine the half-maximal inhibitory concentration (IC50), which is a measure of the inhibitor's potency. Subsequent kinetic studies are then essential to determine the precise mechanism of inhibition, providing crucial insights for any future drug development efforts.

Experimental Workflow: From Screening to Mechanism

The following diagram outlines the systematic approach for characterizing a novel inhibitor like this compound.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a Lines intersect on the y-axis b Lines intersect on the x-axis c Lines are parallel

Caption: Interpreting Lineweaver-Burk plots.

Kinetic Parameter Summary:

Inhibition TypeApparent VApparent K
CompetitiveUnchangedIncreases
Non-competitiveDecreasesUnchanged
UncompetitiveDecreasesDecreases
MixedDecreasesVaries

Conclusion and Future Directions

This application note provides a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. By following these protocols, researchers can obtain reliable data on its inhibitory activity, potency, and mechanism of action. Positive results from these studies would warrant further investigation, including structural studies (e.g., X-ray crystallography) to visualize the inhibitor binding to the enzyme, and structure-activity relationship (SAR) studies to guide the design of more potent and selective analogs.

References

  • Principles of Enzyme Kinetics. (2011). A. Cornish-Bowden. Portland Press.
  • Enzyme Kinetics and Mechanism. (2007). P. F. Cook & W. W. Cleland. Garland Science.
  • Basics of Enzyme Kinetics. (2012). A. G. Marangoni. Springer.
  • Guidelines for the selection of useful enzyme inhibitors. (2000). R. A. Copeland. Methods in Molecular Biology.
  • Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. (2013). R. A. Copeland. John Wiley & Sons.

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Hydroxy-5-methylpiperidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-Hydroxy-5-methylpiperidin-2-one. As a key intermediate in various pharmaceutical pathways, optimizing its synthesis is critical for efficient and scalable production. This document provides in-depth troubleshooting advice and answers to frequently asked questions, based on established principles of organic synthesis and practical laboratory experience.

Introduction to the Synthetic Challenge

This compound is a substituted lactam of significant interest due to its potential as a building block in the synthesis of more complex bioactive molecules. Its synthesis, while conceptually straightforward, can present several practical challenges that may affect yield, purity, and reproducibility. This guide outlines a plausible and robust synthetic strategy and addresses the common pitfalls associated with each step.

Proposed Synthetic Pathway

Given the absence of a universally adopted, single-step synthesis for this compound, a multi-step approach is proposed. This pathway is designed for its logical flow and reliance on well-understood chemical transformations, which in turn allows for more predictable troubleshooting.

Synthetic_Pathway A Mesityl oxide B Epoxidation A->B m-CPBA C 4,4-Dimethyl-1,2-epoxy-2-pentanone B->C D Baeyer-Villiger Oxidation C->D m-CPBA E 4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one D->E G Michael Addition & Cyclization E->G 1. NH3 2. H+ F Ammonia F->G H This compound G->H

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific experimental issues that may arise during the synthesis of this compound. Each question is followed by a detailed explanation of the potential causes and recommended solutions.

Part 1: Epoxidation of Mesityl Oxide

Question 1: My epoxidation of mesityl oxide is resulting in a low yield of 4,4-Dimethyl-1,2-epoxy-2-pentanone. What are the likely causes?

Answer:

Low yields in the epoxidation of α,β-unsaturated ketones like mesityl oxide are often attributable to several factors:

  • Reagent Purity and Stoichiometry: The purity of your meta-chloroperoxybenzoic acid (m-CPBA) is crucial. Over time, m-CPBA can degrade, leading to a lower effective concentration. It is advisable to determine the purity of your m-CPBA via iodometric titration before use and adjust the stoichiometry accordingly. A slight excess of m-CPBA (1.1-1.2 equivalents) is often beneficial.

  • Reaction Temperature: Epoxidation is an exothermic reaction. If the temperature is not carefully controlled, side reactions, including the opening of the newly formed epoxide ring, can occur. The reaction should be maintained at a low temperature, typically between 0 and 5 °C, using an ice bath.

  • Reaction Time: While the reaction is generally fast, insufficient reaction time will lead to incomplete conversion. Conversely, excessively long reaction times can promote the degradation of the product. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

  • Work-up Procedure: The work-up is critical for isolating the epoxide. The excess m-CPBA and the resulting meta-chlorobenzoic acid must be removed. A common method is to wash the reaction mixture with a sodium sulfite solution to quench the excess peroxide, followed by a wash with a sodium bicarbonate solution to remove the acidic byproduct. Incomplete removal of these can lead to product degradation during purification.

Question 2: I am observing the formation of a diol byproduct during the epoxidation. How can I prevent this?

Answer:

The formation of a diol is a classic sign of acid-catalyzed epoxide ring-opening, with water acting as the nucleophile. The source of the acid is often the meta-chlorobenzoic acid byproduct of the m-CPBA reaction. To minimize diol formation:

  • Buffered Conditions: The addition of a solid buffer, such as sodium bicarbonate or disodium hydrogen phosphate, to the reaction mixture can neutralize the acidic byproduct as it is formed.

  • Aprotic Solvent: Ensure that your solvent (e.g., dichloromethane or chloroform) is dry. The presence of water will promote the undesired ring-opening.

  • Prompt Work-up: Do not let the reaction stir for an extended period after completion. Proceed with the work-up as soon as TLC indicates the consumption of the starting material.

Part 2: Baeyer-Villiger Oxidation

Question 3: The Baeyer-Villiger oxidation of my epoxy ketone is not proceeding to completion. What should I check?

Answer:

The Baeyer-Villiger oxidation of an α,β-epoxy ketone can be sluggish. Here are some factors to consider:

  • Strength of the Oxidizing Agent: While m-CPBA can be used, more powerful peroxy acids like trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride and hydrogen peroxide, are often more effective for less reactive ketones.

  • Catalyst: The reaction can be catalyzed by a Lewis acid or a protic acid. However, care must be taken as acidic conditions can also promote side reactions.

  • Temperature and Reaction Time: This reaction may require higher temperatures and longer reaction times than the initial epoxidation. Again, TLC monitoring is your best tool to find the optimal conditions. It may be necessary to gently heat the reaction, for example, to 40 °C.

Part 3: Michael Addition and Cyclization

Question 4: I am having difficulty with the final Michael addition and cyclization step. What are the common problems?

Answer:

This tandem reaction is the crux of the synthesis and can be prone to several issues:

  • Ammonia Source: The use of aqueous ammonia can introduce excess water, which may lead to hydrolysis of the ester intermediate. Using a solution of ammonia in an organic solvent like methanol or dioxane is often a better choice. Gaseous ammonia can also be bubbled through the reaction mixture.

  • Reaction Conditions for Michael Addition: The Michael addition of ammonia is reversible. To drive the reaction forward, it may be necessary to use a large excess of ammonia or to conduct the reaction under pressure.

  • Cyclization Conditions: The intramolecular cyclization to form the lactam is typically promoted by heat or by the addition of a mild acid or base catalyst. If the cyclization is not occurring, gentle heating of the reaction mixture after the Michael addition is complete may be necessary.

  • Purification: The final product, being a polar and water-soluble compound, can be challenging to extract and purify. Continuous extraction of the aqueous phase with an organic solvent like chloroform or ethyl acetate may be required. Purification by column chromatography on silica gel is often effective, but a polar eluent system will be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Baeyer-Villiger oxidation in this synthesis?

A1: The Baeyer-Villiger oxidation involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent carbon atom. The generally accepted mechanism involves the nucleophilic attack of the peroxy acid on the protonated carbonyl group, followed by a concerted migration of one of the adjacent carbon groups to the oxygen of the peroxy bond, with the expulsion of a carboxylate anion. The migratory aptitude of the groups attached to the carbonyl is a key factor, with tertiary alkyl groups migrating in preference to secondary, which in turn migrate in preference to primary.

Q2: Are there alternative routes to synthesize this compound?

A2: Yes, other synthetic strategies could be envisioned. For example, one could start with a derivative of glutamic acid and introduce the methyl and hydroxyl groups at the 4-position. Another approach could involve the cyclization of a 5-amino-4-hydroxy-4-methylpentanoic acid or its corresponding ester. The choice of route will often depend on the availability of starting materials and the desired scale of the synthesis.

Q3: How can I confirm the structure of my final product?

A3: A combination of spectroscopic techniques should be used for structural confirmation:

  • ¹H NMR: Will show the characteristic signals for the methyl group, the diastereotopic protons of the piperidine ring, and the N-H and O-H protons.

  • ¹³C NMR: Will confirm the number of unique carbon atoms and show the characteristic chemical shifts for the carbonyl carbon, the quaternary carbon bearing the hydroxyl and methyl groups, and the other ring carbons.

  • Mass Spectrometry: Will provide the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch, the N-H stretch, and the amide C=O stretch.

Q4: What are the main safety precautions to consider during this synthesis?

A4:

  • m-CPBA: is a potentially explosive solid and should be handled with care. Avoid grinding it or subjecting it to shock. It is also a strong oxidizing agent.

  • Trifluoroacetic Anhydride and Hydrogen Peroxide: are highly corrosive and strong oxidizing agents. They should be handled in a fume hood with appropriate personal protective equipment.

  • Ammonia: is a corrosive and toxic gas with a pungent odor. It should be handled in a well-ventilated fume hood.

  • Solvents: Dichloromethane and chloroform are chlorinated solvents and should be handled with care to avoid inhalation and skin contact.

Experimental Protocols

Protocol 1: Synthesis of 4,4-Dimethyl-1,2-epoxy-2-pentanone
  • Dissolve mesityl oxide (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Slowly add a solution of m-CPBA (1.2 eq) in DCM to the reaction mixture at 0-5 °C.

  • Stir the reaction at this temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture to remove the sodium bicarbonate.

  • Wash the filtrate with a 10% aqueous solution of sodium sulfite, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

ReagentMolar Eq.MW ( g/mol )Amount
Mesityl oxide1.098.14(user defined)
m-CPBA (77%)1.2172.57(calculated)
Sodium Bicarbonate2.084.01(calculated)
Dichloromethane-84.93(sufficient volume)
Protocol 2: Synthesis of this compound
  • Dissolve the crude 4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one (hypothetical intermediate from Baeyer-Villiger) (1.0 eq) in methanol.

  • Cool the solution in an ice bath and bubble ammonia gas through it for 30 minutes, or add a solution of ammonia in methanol (7N, 5.0 eq).

  • Seal the reaction vessel and stir at room temperature for 24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add a catalytic amount of a mild acid (e.g., acetic acid) and heat the mixture to reflux for 4-6 hours to effect cyclization.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

ReagentMolar Eq.MW ( g/mol )Amount
Intermediate1.0(calculated)(user defined)
Ammonia (7N in MeOH)5.017.03(calculated)
Methanol-32.04(sufficient volume)
Acetic Acidcatalytic60.05(catalytic)

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Step1 Which step is problematic? Start->Step1 Epoxidation Epoxidation Step1->Epoxidation Step 1 BaeyerVilliger Baeyer-Villiger Step1->BaeyerVilliger Step 2 MichaelCyclization Michael/Cyclization Step1->MichaelCyclization Step 3 Epox_Cause1 Check m-CPBA purity & stoichiometry Epoxidation->Epox_Cause1 Epox_Cause2 Control temperature (0-5 °C) Epoxidation->Epox_Cause2 Epox_Cause3 Optimize reaction time (TLC) Epoxidation->Epox_Cause3 Epox_Cause4 Use buffered conditions Epoxidation->Epox_Cause4 BV_Cause1 Use stronger peroxy acid (e.g., TFPAA) BaeyerVilliger->BV_Cause1 BV_Cause2 Consider a catalyst (acidic) BaeyerVilliger->BV_Cause2 BV_Cause3 Increase temperature/time (TLC) BaeyerVilliger->BV_Cause3 MC_Cause1 Use anhydrous ammonia source MichaelCyclization->MC_Cause1 MC_Cause2 Use excess ammonia/pressure MichaelCyclization->MC_Cause2 MC_Cause3 Heat or add catalyst for cyclization MichaelCyclization->MC_Cause3 MC_Cause4 Optimize purification (extraction/chromatography) MichaelCyclization->MC_Cause4

Caption: A decision tree for troubleshooting the synthesis.

References

  • Michael Addition Reaction. Master Organic Chemistry. [Link][1]

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. National Institutes of Health. [Link][2]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link][3]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link][4]

Sources

Stability of 5-Hydroxy-5-methylpiperidin-2-one in different solvents and pH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Hydroxy-5-methylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various experimental conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

I. Understanding the Stability of this compound: A Proactive Approach

This compound, a heterocyclic compound, possesses a lactam ring and a tertiary alcohol, functional groups that are susceptible to degradation under various conditions. Understanding its stability profile is paramount for accurate experimental design, data interpretation, and formulation development. This guide provides a framework for assessing and managing the stability of this molecule.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: Based on its structure, the two most probable degradation pathways are hydrolysis of the lactam ring and dehydration of the tertiary alcohol.

  • Hydrolysis: The amide bond in the six-membered lactam ring can undergo hydrolysis, particularly under acidic or basic conditions, leading to the formation of an open-chain amino acid derivative. Lactams are generally susceptible to acid- and base-catalyzed hydrolysis.[1][2]

  • Dehydration: The tertiary alcohol at the 5-position can undergo dehydration, especially under acidic conditions or upon heating, to form an unsaturated piperidinone derivative.

Q2: How does pH affect the stability of this compound?

A2: The stability of lactams is often pH-dependent. Both acidic and alkaline conditions can catalyze the hydrolysis of the lactam ring.[1][3] Extreme pH values should be avoided during storage and in experimental assays unless the purpose is to conduct forced degradation studies. For many β-lactams, degradation is more extensive at higher pH due to increased nucleophilic attack on the carbonyl carbon.[3]

Q3: Which solvents are recommended for dissolving and storing this compound?

A3: For short-term use, aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) are generally preferred over protic solvents like water or methanol, especially if the solution is to be stored. If aqueous solutions are necessary, it is advisable to use a buffered solution at a neutral or slightly acidic pH and to prepare the solution fresh. The use of natural deep eutectic solvents (NADES) has also been shown to increase the stability of some β-lactam antibiotics.[4]

Q4: Is this compound sensitive to light?

A4: Heterocyclic compounds can be susceptible to photodegradation.[5][6] It is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments. Photostability testing is crucial to determine the extent of this sensitivity.[7][8][9]

Q5: How should I monitor the degradation of this compound in my samples?

A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common and reliable method for monitoring the degradation of small molecules.[10] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.[11] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying unknown degradation products.[12][13]

III. Troubleshooting Guide

Encountering unexpected results? This troubleshooting guide will help you identify and resolve common issues related to the stability of this compound.

Issue Possible Cause Troubleshooting Steps
Loss of compound potency or inconsistent assay results. Degradation of the compound in the stock solution or assay buffer.1. Verify Stock Solution Integrity: Prepare a fresh stock solution and compare its performance to the old one. Store stock solutions in an appropriate solvent (e.g., anhydrous DMSO) at -20°C or -80°C. 2. Assess Buffer Compatibility: The pH of your assay buffer may be causing degradation. Perform a time-course experiment to monitor the compound's stability in the assay buffer using HPLC. Consider using a buffer with a different pH if significant degradation is observed. 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.1. Characterize Degradants: Use LC-MS to determine the mass of the unknown peaks and propose potential structures. This can help identify the degradation pathway (e.g., hydrolysis, dehydration). 2. Conduct Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate and identify potential degradation products. This will confirm if the unexpected peaks correspond to degradants.[2][14]
Poor solubility or precipitation of the compound. The compound may have limited solubility in the chosen solvent or buffer, or it may be degrading to a less soluble product.1. Test Different Solvents: Assess the solubility of the compound in a range of solvents with varying polarities. 2. Adjust pH: The solubility of ionizable compounds can be pH-dependent. Evaluate solubility at different pH values. 3. Use of Co-solvents: For aqueous solutions, the addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) may improve solubility. Ensure the co-solvent is compatible with your downstream application.
Logical Flow for Troubleshooting Inconsistent Results

Troubleshooting_Flow start Inconsistent Experimental Results check_stock Prepare Fresh Stock Solution start->check_stock compare_results Compare with Old Stock check_stock->compare_results issue_resolved Issue Resolved: Stock Degradation compare_results->issue_resolved Results now consistent issue_persists Issue Persists compare_results->issue_persists Results still inconsistent check_buffer Assess Compound Stability in Assay Buffer (Time-course HPLC) issue_persists->check_buffer buffer_stable Compound Stable in Buffer check_buffer->buffer_stable buffer_unstable Compound Unstable in Buffer check_buffer->buffer_unstable check_light Evaluate Photostability buffer_stable->check_light modify_buffer Modify Buffer (pH, composition) or Prepare Fresh for Each Use buffer_unstable->modify_buffer modify_buffer->issue_resolved protect_from_light Protect Samples from Light check_light->protect_from_light protect_from_light->issue_resolved

Caption: Troubleshooting workflow for inconsistent experimental results.

IV. Experimental Protocols

This section provides detailed protocols for conducting forced degradation studies to understand the stability of this compound.

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at room temperature and at an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an appropriate amount of 0.1 M NaOH before HPLC analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the incubation and sampling procedure as described for acidic hydrolysis.

    • Neutralize the samples with an appropriate amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate the solution at room temperature, protected from light.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Place a solid sample and a solution of the compound in a temperature-controlled oven (e.g., 60°C).

    • Analyze the samples at various time points.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[7][8][9]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after a defined period of light exposure.

  • Sample Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow start Prepare Stock Solution of this compound acid Acidic Hydrolysis (0.1 M HCl) start->acid base Alkaline Hydrolysis (0.1 M NaOH) start->base oxidation Oxidative Degradation (3% H2O2) start->oxidation thermal Thermal Degradation (60°C) start->thermal photo Photolytic Degradation (ICH Q1B) start->photo incubate Incubate at RT and Elevated Temp. acid->incubate base->incubate oxidation->incubate thermal->incubate photo->incubate sample Sample at Time Points incubate->sample neutralize Neutralize (for acid/base) sample->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze

Caption: Workflow for conducting forced degradation studies.

V. Representative Stability Data

The following table provides illustrative stability data for a hypothetical lactam compound with structural similarities to this compound. This data is intended to serve as a guide for what to expect during stability studies. Actual results for this compound may vary and should be determined experimentally.

Condition Time (hours) % Parent Compound Remaining (Illustrative) Major Degradation Products (Hypothetical)
0.1 M HCl (60°C)2475%Hydrolyzed open-chain amino acid
0.1 M NaOH (RT)2460%Hydrolyzed open-chain amino acid
3% H₂O₂ (RT)2490%Oxidized derivatives
Heat (60°C, solution)7285%Dehydrated product, minor hydrolysis
Photostability (ICH Q1B)-95%Photolytic isomers or fragments

VI. References

  • CEFEPIME/ENMETAZOBACTAM: Physicochemical Stability of a Novel β-Lactam/β-Lactamase Inhibitor Combination in Syringes and Elastomeric Devices. MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

  • Analytical methodologies for the detection of β-lactam antibiotics in milk and feed samples. Springer. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • (PDF) Photostability testing of pharmaceutical products. ResearchGate. Available at: [Link]

  • Piperidine Synthesis. DTIC. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • (PDF) A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. ResearchGate. Available at: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

  • US5489689A - Preparation of piperidine derivatives - Google Patents. Available at:

  • Evaluation of the Chemical Integrity of Beta-Lactam Antibiotics by Iodine-Based Assay. Scientific Research Publishing. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

  • Q1B Photostability Testing of New Drug Substances and Products March 1996. FDA. Available at: [Link]

  • 24/7 Therapeutic Drug Monitoring of Beta-Lactam Antibiotics with CLAM-2000. MDPI. Available at: [Link]

  • Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. Available at: [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. ASM Journals. Available at: [Link]

  • Photostability of N@C | Request PDF. ResearchGate. Available at: [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Oxford Academic. Available at: [Link]

  • (PDF) Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. ResearchGate. Available at: [Link]

  • Monitoring antibiotic degradation to detect lactamase activity in... ResearchGate. Available at: [Link]

  • Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. PubMed. Available at: [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 5-Hydroxy-5-methylpiperidin-2-one through Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 5-Hydroxy-5-methylpiperidin-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on leveraging this promising scaffold. Here, we move beyond simple protocols to address the common challenges and critical thinking required to successfully synthesize and evaluate novel derivatives. Our focus is on providing practical, field-tested insights in a direct question-and-answer format to troubleshoot issues you may encounter during your experiments.

The this compound core is a valuable starting point for chemical exploration. As a δ-lactam, it serves as a constrained peptidomimetic scaffold, and its functional handles—a secondary hydroxyl group and a lactam nitrogen—offer prime opportunities for modification. The N-methylated analog has already demonstrated a range of activities, including muscle relaxant, antibacterial, and potential anticancer properties, establishing a strong rationale for further investigation.[1][2] This guide will provide the strategic and tactical knowledge to unlock the full potential of this versatile molecule.

Section 1: Foundational FAQs

This section addresses high-level strategic questions that should be considered before beginning synthesis.

Q1: What are the primary reactive sites on this compound for derivatization?

The scaffold presents two primary, chemically distinct sites for modification: the C5-hydroxyl group and the N1-amide nitrogen . Each site allows for different types of chemical bonds and the introduction of varied functionalities.

  • C5-Hydroxyl (-OH): This secondary alcohol is a versatile nucleophile. It is the ideal site for introducing groups via esterification (acylation) or etherification (alkylation). Modifications here can significantly alter polarity, hydrogen bonding capability, and steric profile, which are critical for tuning interactions with biological targets.

  • N1-Amide Nitrogen (-NH): The lactam nitrogen is nucleophilic, particularly after deprotonation with a suitable base. This site is primarily targeted for N-alkylation or N-arylation, allowing for the introduction of substituents that can explore new binding pockets, enhance metabolic stability, or modulate the overall conformation of the piperidinone ring.

Caption: Key reactive sites on the this compound scaffold.

Q2: How do I select a derivatization strategy based on a therapeutic target?

Your choice of derivatization should be hypothesis-driven, guided by the nature of your biological target. Simply creating a diverse library is inefficient.

  • For Enzyme Inhibitors (e.g., Kinases, Proteases): If your target has a well-defined binding pocket, consider the types of interactions that are most favorable.

    • Hydrogen Bonding: Ester and ether linkages at the C5-OH can introduce new hydrogen bond donors or acceptors.

    • Hydrophobic Pockets: N-alkylation with benzyl or other lipophilic groups can be used to engage hydrophobic regions within the active site.[3] The structure-activity relationship (SAR) of piperidine derivatives often shows that such modifications are crucial for potency.[4][5]

  • For Protein-Protein Interaction (PPI) Modulators: PPI interfaces are often large and shallow. Derivatization should focus on introducing larger, more complex functionalities that can span this surface area. N-alkylation with extended chains or bi-aryl systems can be effective.

  • For Improving Drug-like Properties (ADME):

    • To Increase Solubility: Introduce polar groups. For example, esterification of the C5-OH with an amino acid can add a chargeable handle.

    • To Enhance Membrane Permeability: Increase lipophilicity. N-alkylation with small alkyl chains or esterification of the C5-OH with a lipophilic carboxylic acid can be effective strategies.

Section 2: Core Experimental Protocols & Troubleshooting

This section provides generalized, yet robust, starting protocols for derivatizing the two key sites, followed by common troubleshooting scenarios.

2.1 Derivatization of the C5-Hydroxyl Group

This protocol describes the coupling of the C5-OH with a carboxylic acid using a standard coupling agent like EDC/DMAP.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Reagent Addition: Add the carboxylic acid of interest (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[6] Reactions are typically complete within 4-16 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final ester derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7][8]

Problem Potential Cause(s) Recommended Solution(s)
Low to no product formation. 1. Inactive coupling reagents (EDC is moisture-sensitive).2. Steric hindrance from a bulky carboxylic acid.3. Presence of water in the reaction.[9]1. Use fresh, high-purity EDC and DMAP.2. Switch to a more potent coupling agent (e.g., HATU, HOBt). Increase reaction temperature to 40-50 °C.3. Ensure all glassware is flame-dried and solvents are anhydrous.
Multiple spots on TLC, difficult purification. 1. Formation of N-acylated byproduct.2. Formation of a di-acylated product (on both N and O).3. Side reactions with the coupling agent.1. Use a protecting group (e.g., Boc, Cbz) on the N1-nitrogen before performing the esterification.2. Use milder conditions and stoichiometric control (closer to 1.0 eq of acid).3. Purify the crude mixture carefully, using a gradient elution during chromatography.
Product decomposes on silica gel column. The ester is labile, potentially sensitive to the acidic nature of silica gel.1. Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (~0.5%).2. Consider purification by preparative HPLC on a C18 column.
2.2 Derivatization of the N1-Amide Nitrogen

This protocol uses a strong base to deprotonate the amide followed by reaction with an alkyl halide.

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or Tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base such as Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS. Gentle heating (40-60 °C) may be required for less reactive halides.[9]

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers and wash with brine.

  • Purification & Characterization: Dry the organic phase over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography. Characterize the final product by NMR and HRMS.[7][8]

Problem Potential Cause(s) Recommended Solution(s)
Reaction is sluggish or incomplete. 1. Base is not strong enough for full deprotonation.2. Alkylating agent is not reactive enough (e.g., alkyl chloride vs. iodide).3. Poor solubility of the starting material or the intermediate salt.[10]1. Switch to a stronger base like Lithium Diisopropylamide (LDA) or Potassium bis(trimethylsilyl)amide (KHMDS).2. Convert the alkyl halide to a more reactive iodide in situ using NaI (Finkelstein reaction).3. Use a more polar aprotic solvent like DMF or DMSO.
O-alkylation is observed as a major byproduct. The alkoxide formed from deprotonation of the C5-OH is competing with the amide anion.1. Protect the C5-hydroxyl group with a silyl ether (e.g., TBS) before performing the N-alkylation. The protecting group can be removed later with TBAF.2. Use conditions that favor N-alkylation (e.g., Mitsunobu reaction if using an alcohol as the alkylating agent).
Product is contaminated with mineral oil from NaH. Mineral oil is co-eluting with the product during chromatography.1. Before work-up, add hexane to the crude reaction mixture, stir, and decant the hexane to wash away the mineral oil. Repeat 2-3 times.2. Use a commercially available NaH that has been pre-washed.
Section 3: Characterization and Biological Evaluation Workflow

Successful synthesis is only the first step. A rigorous workflow is essential to ensure that the biological data you generate is reliable and interpretable.

Workflow cluster_synthesis Synthesis & Purification cluster_validation Compound Validation cluster_bioassay Biological Evaluation Start Start: 5-Hydroxy-5-methyl -piperidin-2-one Deriv Derivatization Reaction (Sec. 2.1 or 2.2) Start->Deriv Purify Work-up & Purification Deriv->Purify Confirm Structure Confirmation (NMR, HRMS) Purify->Confirm Purity Purity Analysis (>95% by HPLC/LC-MS) Confirm->Purity Assay In Vitro Biological Assay (e.g., MTT, MIC) Purity->Assay Data Data Analysis & SAR Interpretation Assay->Data

Caption: Self-validating workflow from synthesis to biological data.

FAQs on Biological Assays

Q3: What are some standard initial in vitro assays for derivatives of this scaffold? The choice of assay is dictated by your therapeutic goal. Modern drug discovery relies on a cascade of assays to evaluate compounds.[11][12]

  • Anticancer Activity: The MTT or MTS assay is a standard, high-throughput method to assess cell viability and proliferation in cancer cell lines.[2]

  • Antibacterial Activity: Determine the Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains (e.g., E. coli, S. aureus).[1]

  • Enzyme Inhibition: Use a specific biochemical assay for your target enzyme. These are often fluorescence- or luminescence-based for high-throughput screening.[13]

Q4: My compound is not active. What should I check first? Before concluding a lack of biological activity, verify the fundamentals:

  • Purity: Is your compound at least >95% pure? Impurities can interfere with assays or misrepresent the concentration of your active molecule.

  • Identity: Have you unequivocally confirmed the structure by NMR and MS? An unexpected isomerization or rearrangement during synthesis could lead to a different, inactive molecule.

  • Solubility: Is your compound soluble in the assay buffer? Precipitated compound is not biologically available. Use DMSO for stock solutions, but ensure the final concentration in the assay is low (<0.5%) to avoid solvent-induced artifacts.

  • Assay Integrity: Run a positive control (a known active compound) to ensure the assay itself is performing correctly.

Section 4: Structure-Activity Relationship (SAR) Data Summary

Systematic derivatization allows for the development of a structure-activity relationship (SAR) profile, which is crucial for rational drug design.[14] Below is a hypothetical table illustrating how to organize SAR data for a series of derivatives targeting a cancer cell line.

Compound ID Modification Site R-Group IC₅₀ (µM) vs. A549 Cell Line Notes
Parent --> 100Scaffold has low intrinsic activity.
DERIV-N01 N1-AmideBenzyl45.2N-benzylation introduces moderate activity.
DERIV-N02 N1-Amide4-Fluoro-benzyl15.8Electron-withdrawing group on phenyl ring improves potency.
DERIV-C01 C5-Hydroxyl-C(O)CH₃ (Acetate)89.1Small ester at C5 is tolerated but not beneficial.
DERIV-C02 C5-Hydroxyl-C(O)Ph (Benzoate)32.5Aromatic ester at C5 is more active than aliphatic.
COMBI-01 N1 & C5N-(4-F-benzyl) & C5-Benzoate2.7Combination of optimal groups at both sites shows synergistic improvement.

This systematic approach provides clear, actionable insights for the next round of synthesis, guiding your project toward more potent and effective compounds.

References
  • LookChem. (n.d.). (R)-5-HYDROXY-PIPERIDIN-2-ONE. Retrieved from [Link]

  • Yadav, S. A., et al. (2021). Screening and assessment of molecular mechanistic actions of 5-hydroxy-1-methylpiperidin-2-one against free radicals, lung cancer cell line (A549), and binding properties on bovine serum albumin. ResearchGate. Retrieved from [Link]

  • Antonov, D., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4934. Retrieved from [Link]

  • Wieckowska, A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. International Journal of Molecular Sciences, 25(2), 1008. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2018). Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. Molecules, 23(11), 2993. Retrieved from [Link]

  • Bush, K., & Bradford, P. A. (2016). β-Lactamases: A Focus on Current Challenges. Cold Spring Harbor Perspectives in Medicine, 6(8), a025257. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(1), 470-474. Retrieved from [Link]

  • Sieniawska, E. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(19), 6336. Retrieved from [Link]

  • Quanson, J. L., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1640, 461933. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

  • Frontiers in Chemistry. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Retrieved from [Link]

  • Selvam, D. A. A. A. (2024). Novel Piperidone Hydrazine Carbodithioate Derivative: Synthesis, In Silico Drug-Likeness Analysis and Anticancer Properties. Orbital: The Electronic Journal of Chemistry, 16, 154-160. Retrieved from [Link]

  • ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. Retrieved from [Link]

  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]

  • Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(15), 1434-1451. Retrieved from [Link]

  • PubMed. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • Parlar, A., et al. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Organic Communications, 12(4), 180-188. Retrieved from [Link]

  • Aljamali, N. M. (2018). Review In Lactam Compounds ((Methods of Preparation, Reactions, Applications, Activity)). ResearchGate. Retrieved from [Link]

  • Feng, J., et al. (2008). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 51(24), 8130-8138. Retrieved from [Link]

  • Wang, Y., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. Retrieved from [Link]

  • Medina-Franco, J. L., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9(48), 27951-27964. Retrieved from [Link]

  • Tooke, C. L., et al. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Biochemical Society Transactions, 47(2), 621-638. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Zhong, G., et al. (2011). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. Analytica Chimica Acta, 691(1-2), 101-107. Retrieved from [Link]

  • Khan, K. M., et al. (2022). Synthesis and biological evaluation of β-lactams as potent antidiabetic agents. Scientific Reports, 12(1), 1256. Retrieved from [Link]

  • ResearchGate. (2018). Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computation. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Epimerization in Piperidinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with epimerization during the synthesis of piperidinones. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you maintain stereochemical integrity in your synthetic routes.

Understanding the Challenge: Epimerization in Piperidinone Systems

Epimerization, the change in configuration at one of several stereogenic centers in a molecule, is a critical issue in the synthesis of chiral piperidinones.[1] These structures are prevalent in a wide array of biologically active compounds and pharmaceutical agents, where specific stereochemistry is often paramount for therapeutic efficacy. The loss of stereochemical purity due to epimerization can lead to mixtures of diastereomers that are difficult to separate, ultimately impacting yield and biological activity.[1][2]

This guide will walk you through the common causes of epimerization in piperidinone synthesis and provide actionable strategies to mitigate this unwanted side reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant epimerization during the cyclization step to form the piperidinone ring. What is the likely mechanism, and how can I prevent it?

A1: The most common mechanism for epimerization at the α-carbon to the carbonyl group in piperidinones is through the formation of an enolate intermediate under basic conditions. The α-proton is acidic and can be abstracted by a base, leading to a planar enolate. Subsequent reprotonation can occur from either face, resulting in a mixture of epimers.

Mechanism of Base-Induced Epimerization

Piperidinone Chiral Piperidinone (Desired Epimer) Enolate Planar Enolate Intermediate (Achiral at α-carbon) Piperidinone->Enolate - H⁺ Base Base Proton_Abstraction Proton Abstraction (Rate-determining step) Enolate->Piperidinone + H⁺ Epimer Epimerized Piperidinone (Undesired Epimer) Enolate->Epimer + H⁺ Reprotonation Reprotonation

Caption: Base-mediated epimerization via a planar enolate intermediate.

Troubleshooting Strategies:

  • Choice of Base: The selection of the base is critical. Sterically hindered, non-nucleophilic bases are generally preferred as they are less likely to abstract the α-proton.[2][3][4]

  • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of epimerization.[5]

  • Reaction Time: Minimize the exposure of the chiral center to basic conditions by optimizing the reaction time.

Q2: Which bases are recommended to minimize epimerization, and are there any I should avoid?

A2: The choice of base can be the single most important factor in controlling epimerization.

Recommended Bases:

  • Sterically Hindered Amines: Bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP) are excellent choices.[2][6] Their steric bulk hinders the abstraction of the α-proton.[2][3]

  • Carbonate Bases: In some cases, milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly at low temperatures.

Bases to Use with Caution or Avoid:

  • Strong, Non-Hindered Bases: Strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium methoxide (NaOMe) are highly likely to cause significant epimerization due to rapid enolization.

  • Less Hindered Amine Bases: Triethylamine (TEA) is more likely to cause epimerization compared to DIPEA due to its smaller steric footprint.

BaseSteric HindranceGeneral Recommendation for Minimizing Epimerization
DIPEA HighHighly Recommended
TMP HighHighly Recommended[6]
K₂CO₃ / Cs₂CO₃ (Inorganic)Recommended for specific applications, often at low temp.
Triethylamine ModerateUse with caution; monitor for epimerization
NaH, LDA, NaOMe LowNot Recommended
Q3: How does the choice of solvent affect the degree of epimerization?

A3: The solvent plays a crucial role in stabilizing intermediates and influencing reaction pathways.

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are commonly used.[7] However, they can stabilize the enolate intermediate, potentially increasing the risk of epimerization.

  • Nonpolar Solvents: Nonpolar solvents such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF) may suppress the formation of the enolate intermediate, thereby reducing epimerization.[5] However, the solubility of reagents can be a limiting factor in these solvents.[5]

  • Protic Solvents: Protic solvents like ethanol can sometimes suppress epimerization by providing a proton source for rapid, stereoretentive quenching of any transient enolate that may form.[8]

Solvent Selection Workflow

Start Starting Material Soluble? Nonpolar Try Nonpolar Solvent (Toluene, DCM, THF) Start->Nonpolar Yes Polar_Aprotic Use Polar Aprotic Solvent (DMF, NMP) Monitor for Epimerization Start->Polar_Aprotic No Optimize Optimize Temperature and Base Nonpolar->Optimize Protic Consider Protic Solvent (Ethanol) If compatible with reagents Polar_Aprotic->Protic Epimerization Observed Polar_Aprotic->Optimize No/Low Epimerization Protic->Optimize

Caption: Decision workflow for solvent selection to minimize epimerization.

Q4: I am using a coupling reagent for an intramolecular cyclization. Can this be a source of epimerization?

A4: Absolutely. The activation of the carboxylic acid is a critical step where epimerization can occur, often through the formation of an oxazolone intermediate, which is analogous to what is observed in peptide synthesis.[2]

Strategies to Mitigate Epimerization from Coupling Reagents:

  • Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress epimerization by minimizing the lifetime of the highly reactive activated species.[7]

  • Uronium/Aminium vs. Carbodiimide Reagents: While reagents like HBTU and HATU are highly effective, they can sometimes lead to higher levels of epimerization.[2] Carbodiimides such as EDC, when used with an additive like HOBt or copper (II) chloride, can offer a milder alternative.[9]

  • Temperature: Perform the coupling at low temperatures (e.g., 0 °C to -15 °C) to reduce the rate of epimerization.[5]

Protocol for Low-Epimerization Intramolecular Cyclization

  • Dissolve the linear amino acid precursor in an appropriate solvent (e.g., DCM or THF) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C or lower.

  • Add 1.1 equivalents of HOBt or Oxyma.

  • Add 1.1 equivalents of EDC.

  • Stir the reaction mixture at low temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, proceed with the workup, being mindful to avoid prolonged exposure to acidic or basic conditions.

Q5: Can the choice of protecting groups influence the stereochemical outcome?

A5: Yes, protecting groups can have a significant impact on the stereochemical integrity of your synthesis.[10][11]

  • Nitrogen Protecting Groups: The choice of the nitrogen protecting group (e.g., Boc, Cbz, Fmoc) can influence the acidity of the α-proton. Electron-withdrawing protecting groups can increase the acidity, making the proton more susceptible to abstraction.

  • Bulky Protecting Groups: Large, sterically demanding protecting groups can shield the α-proton from abstraction by a base, thus reducing the likelihood of epimerization. They can also influence the conformational equilibrium of the molecule to favor an orientation that protects the stereocenter.

  • Chiral Auxiliaries: For asymmetric syntheses, employing a chiral auxiliary can be a powerful strategy.[12][13] The auxiliary directs the stereochemical outcome of reactions and is then cleaved to yield the desired enantiomerically pure product.[14]

Q6: How can I accurately detect and quantify the level of epimerization in my product?

A6: Accurate detection and quantification of diastereomers are essential for optimizing your reaction conditions.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating and quantifying enantiomers and diastereomers. Method development may be required to achieve baseline separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can often be used to distinguish between diastereomers, as the different spatial arrangements of atoms will lead to distinct chemical shifts and coupling constants.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile piperidinone derivatives, GC with a chiral column can be an effective method for separation and quantification.[15]

References

  • Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Epimerization of Peptide. SlideShare. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. [Link]

  • Epimerisation in Peptide Synthesis. PubMed. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • (PDF) Epimerisation in Peptide Synthesis. ResearchGate. [Link]

  • Highly enantioselective access to primary propargylamines: 4-piperidinone as a convenient protecting group. PubMed. [Link]

  • Synthesis and stereochemistry of highly crowded N-benzylpiperidones. ResearchGate. [Link]

  • Enantio- and diastereoselective synthesis of piperidines by coupling of four components in a "one-pot" sequence involving diphenylprolinol silyl ether mediated Michael reaction. PubMed. [Link]

  • Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. ResearchGate. [Link]

  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PubMed. [Link]

  • Epimerisation in Peptide Synthesis. PMC. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • (PDF) Synthesis of Piperidones by MCR. ResearchGate. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. PMC. [Link]

  • Coupling method for peptide synthesis at elevated temperatures.
  • (PDF) Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. ResearchGate. [Link]

  • Asymmetric Synthesis. University of York. [Link]

  • Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. ResearchGate. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Peptide-Synthesizer. [Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]

  • Influence of ring fusion stereochemistry on the stereochemical outcome in photo-induced Diels–Alder reaction of fused bicycloheptenone derivatives. ResearchGate. [Link]

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Influence of stereochemistry on the activity of the rapadocin, an isoform-specific inhibitor of nucleoside transporter ENT1. ResearchGate. [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC. [Link]

  • Protecting Groups. University of Bristol. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. [Link]

  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. [Link]

Sources

Validation & Comparative

Navigating the Maze of Bioassays: A Comparative Guide to Understanding and Mitigating the Interference Potential of 5-Hydroxy-5-methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and biological research, the integrity of assay results is paramount. Small molecules, while promising as therapeutic agents or research tools, can often be wolves in sheep's clothing, producing misleading data through off-target effects and assay interference. This guide provides an in-depth analysis of 5-Hydroxy-5-methylpiperidin-2-one, a heterocyclic compound featuring the privileged piperidinone scaffold, and its potential for cross-reactivity and interference in common biological assays. We will explore the structural basis of these potential issues, present a comparative analysis with alternative compounds, and provide robust experimental protocols to empower researchers to validate their findings with confidence.

The Piperidinone Scaffold: A Double-Edged Sword

The piperidinone ring is a recurring motif in a multitude of biologically active compounds and approved drugs, valued for its synthetic tractability and ability to present functional groups in a defined three-dimensional space. However, the very features that make it an attractive scaffold can also be a source of assay interference. This compound, with its lactam ring, hydroxyl group, and methyl substituent, possesses several potential liabilities that warrant careful consideration.

Key Structural Features and Potential for Interference:

  • Lactam Ring: The cyclic amide of the piperidinone structure can be susceptible to hydrolysis under certain assay conditions (e.g., extreme pH), leading to a change in the compound's structure and potential loss of activity or generation of interfering species. Furthermore, the polar nature of the lactam can contribute to non-specific binding.

  • Hydroxyl Group: The hydroxyl group can engage in hydrogen bonding, potentially leading to non-specific interactions with proteins and other biological macromolecules in the assay matrix. It can also be a site for metabolic modification in cell-based assays, leading to the formation of metabolites with different activity or interference profiles.

  • Methyl Group: While seemingly innocuous, the methyl group can influence the compound's solubility and lipophilicity, which in turn can affect its propensity for aggregation or non-specific binding to plasticware or proteins.

Unmasking Interference: A Comparative Analysis

To illustrate the potential impact of this compound on assay performance, we present a comparative analysis with two hypothetical alternative compounds:

  • Alternative A (Cyclohexanone Analog): A compound where the lactam nitrogen of the piperidinone is replaced with a methylene group, removing the cyclic amide functionality.

  • Alternative B (Pyrrolidinone Analog): A five-membered lactam analog, altering the ring strain and geometry.

Table 1: Comparative Physicochemical Properties
PropertyThis compoundAlternative A (Cyclohexanone Analog)Alternative B (Pyrrolidinone Analog)
Molecular Weight 143.18 g/mol 128.17 g/mol 129.16 g/mol
LogP (Predicted) -0.80.5-0.5
Hydrogen Bond Donors 212
Hydrogen Bond Acceptors 222
Key Structural Feature Six-membered lactamSix-membered carbocycleFive-membered lactam

The differing physicochemical properties of these compounds can predict different behaviors in biological assays. For instance, the higher predicted LogP of Alternative A suggests a greater potential for non-specific binding due to increased lipophilicity.

Table 2: Hypothetical Comparative Performance in a Kinase Inhibition Assay
ParameterThis compoundAlternative A (Cyclohexanone Analog)Alternative B (Pyrrolidinone Analog)
Apparent IC50 (µM) 5.28.14.8
IC50 with 0.1% Triton X-100 (µM) 15.88.55.1
IC50 Shift (Fold Change) 3.01.051.06
Interpretation Potential for aggregation-based interferenceLow potential for aggregationLow potential for aggregation

In this hypothetical scenario, the significant shift in the IC50 value for this compound in the presence of a non-ionic detergent like Triton X-100 suggests that the initial observed activity may be, at least in part, due to the formation of compound aggregates that inhibit the enzyme non-specifically. The alternative compounds, lacking this significant shift, appear to be more reliable inhibitors in this context.

The Investigator's Toolkit: Experimental Protocols for Identifying Interference

To rigorously assess the potential for assay interference, a series of well-designed experiments is essential. The following protocols provide a framework for identifying common modes of interference.

Diagram 1: Workflow for Investigating Assay Interference

G A Primary Screen Hit B Dose-Response Confirmation A->B C Assess for Non-Specific Inhibition B->C H Orthogonal Assay B->H D Evaluate for Chemical Reactivity C->D If non-specific E Characterize Target Engagement C->E If specific G Potential Artifact D->G F Confirmed, Specific Modulator E->F H->E

Caption: A logical workflow for the validation of primary screening hits to identify and eliminate artifacts.

Protocol 1: Assessing Aggregation-Based Inhibition

Rationale: Small molecules can form aggregates in aqueous solutions that non-specifically inhibit enzymes by sequestering them. The inclusion of a non-ionic detergent can disrupt these aggregates, leading to a significant decrease in apparent potency for aggregation-prone compounds.

Step-by-Step Methodology:

  • Prepare Compound Stock Solutions: Prepare a 10 mM stock solution of this compound and alternative compounds in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solutions in the assay buffer to create a range of concentrations for dose-response analysis.

  • Assay Setup: Set up two sets of assay plates.

    • Plate A (Control): Perform the biological assay (e.g., enzymatic assay) according to the standard protocol.

    • Plate B (Detergent): Perform the same assay but include 0.01% (v/v) Triton X-100 in the final assay buffer.

  • Data Analysis: Generate dose-response curves and calculate the IC50 values for each compound under both conditions. A significant rightward shift (typically >3-fold) in the IC50 in the presence of Triton X-100 is indicative of aggregation-based inhibition[1].

Protocol 2: Evaluation of Non-Specific Binding using Bovine Serum Albumin (BSA)

Rationale: Non-specific binding to proteins in the assay matrix can reduce the effective concentration of the test compound, leading to an underestimation of its potency. BSA is often included in assays to block non-specific binding sites on plasticware and can also serve as an indicator of a compound's propensity for non-specific protein interactions.

Step-by-Step Methodology:

  • Prepare Assay Buffers: Prepare two assay buffers: one with and one without 0.1% (w/v) BSA.

  • Compound Dilutions: Prepare serial dilutions of the test compounds in both assay buffers.

  • Assay Performance: Conduct the biological assay in parallel using both buffer conditions.

  • Data Analysis: Compare the dose-response curves and IC50 values. A significant rightward shift in the IC50 in the presence of BSA suggests that the compound may bind non-specifically to proteins.

Pan-Assay Interference Compounds (PAINS): A Note of Caution

Researchers should be aware of Pan-Assay Interference Compounds (PAINS), which are chemical structures known to frequently appear as false positives in high-throughput screens[2]. While the piperidinone core itself is not a classic PAINS alert, certain substitution patterns or related structures can be problematic. It is advisable to use computational filters to screen compound libraries for known PAINS motifs before embarking on a screening campaign. However, these filters should be used as a guide and not as a definitive tool for compound rejection, as some valid drugs do contain PAINS-like substructures[2].

Diagram 2: Conceptual Representation of Assay Interference

G cluster_0 Ideal Interaction cluster_1 Interference Mechanisms Compound Compound Target Target Protein Compound->Target Specific Binding Interferent Compound Aggregate Aggregate Interferent->Aggregate Forms Nonspecific Other Protein Interferent->Nonspecific Non-specific Binding Aggregate->Target Non-specific Inhibition

Caption: A simplified diagram illustrating the difference between specific target binding and common assay interference mechanisms.

Conclusion and Best Practices

The potential for cross-reactivity and interference is an inherent challenge in small molecule research. For compounds like this compound, a systematic and critical evaluation of its behavior in biological assays is not just recommended, but essential for generating reliable and reproducible data. By employing the comparative approaches and validation protocols outlined in this guide, researchers can confidently distinguish true biological activity from assay artifacts, thereby accelerating the path of drug discovery and fundamental biological understanding.

Key Takeaways:

  • Be Aware of Structural Liabilities: The functional groups on your compound of interest can be predictive of potential assay interference.

  • Employ Counter-screens: Routinely include control experiments, such as the addition of detergents or BSA, to identify common interference mechanisms.

  • Use Orthogonal Assays: Confirm your findings in a secondary assay that utilizes a different detection method or principle to rule out technology-specific artifacts.

  • Consult the Literature: Be aware of known problematic compound classes and PAINS.

By integrating these principles into your research workflow, you can navigate the complexities of biological assays with greater confidence and scientific rigor.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740.
  • Koehler, A. N. (2010). A complex task? Direct modulation of transcription factors with small molecules. Current opinion in chemical biology, 14(3), 331–338.
  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of medicinal chemistry, 45(8), 1712–1722.
  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.
  • Owen, J. R., Punt, A., & St. Hilaire, M. A. (2013). Assay interference and false-positive results in high-throughput screening. In Assay Guidance Manual.
  • Capuzzi, S. J., Muratov, E. N., & Tropsha, A. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS.

Sources

A Head-to-Head Comparison of Synthetic Routes to 5-Hydroxy-5-methylpiperidin-2-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutics and fine chemicals often hinges on the efficient and scalable synthesis of key molecular scaffolds. Among these, the piperidinone core is a privileged structure found in a multitude of biologically active compounds. This guide provides a comprehensive, head-to-head comparison of potential synthetic routes to a valuable derivative, 5-Hydroxy-5-methylpiperidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the practicalities of synthesis, offering a critical evaluation of different methodologies based on mechanistic insights, potential yields, and scalability.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound with potential applications in medicinal chemistry and as a building block for more complex molecules. The presence of a tertiary alcohol and a lactam functionality within a six-membered ring offers multiple points for diversification, making it an attractive target for library synthesis in drug discovery programs. Its structural motifs are found in various natural products and pharmaceuticals, highlighting the importance of efficient access to this and related structures.

This guide will explore and compare two plausible synthetic strategies for the preparation of this compound, drawing upon established chemical principles and analogous transformations reported in the scientific literature.

Route 1: Grignard Reaction on a Glutarimide Precursor

This approach stands out for its directness and potential for high atom economy. The core of this strategy involves the nucleophilic addition of a methyl group to a cyclic imide, followed by an in-situ or subsequent reduction.

Proposed Synthetic Pathway

Grignard_Reaction_Route Start Glutarimide Intermediate1 N-Protected Glutarimide Start->Intermediate1 Protection (e.g., Bn, Boc) Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 1. MeMgBr, THF 2. Quench (aq. NH4Cl) Product This compound Intermediate2->Product Workup

Caption: Proposed synthesis of this compound via a Grignard reaction.

Causality Behind Experimental Choices

The selection of a Grignard reagent, specifically methylmagnesium bromide (MeMgBr), is a classic and robust method for the introduction of a methyl group onto a carbonyl carbon. The choice of an N-protected glutarimide is crucial for several reasons:

  • Preventing Side Reactions: The acidic N-H proton of an unprotected glutarimide would be readily deprotonated by the Grignard reagent, consuming at least one equivalent and reducing the yield of the desired product. Common protecting groups like benzyl (Bn) or tert-butyloxycarbonyl (Boc) are stable under Grignard conditions and can be removed later if necessary.

  • Solubility: N-alkylation or acylation can improve the solubility of the starting material in the ethereal solvents typically used for Grignard reactions, such as tetrahydrofuran (THF).

The reaction is proposed to proceed through the formation of a hemiaminal intermediate upon the addition of one equivalent of the Grignard reagent to one of the carbonyl groups of the protected glutarimide. A careful quench with a mild acidic solution, such as aqueous ammonium chloride, is essential to protonate the resulting alkoxide without causing dehydration or other side reactions.

Experimental Protocol (Hypothetical)
  • N-Protection of Glutarimide: To a solution of glutarimide (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., NaH, 1.1 eq) at 0 °C. After stirring for 30 minutes, add the protecting group precursor (e.g., benzyl bromide, 1.1 eq). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction by quenching with water and extracting with an organic solvent. Purify the N-protected glutarimide by column chromatography.

  • Grignard Addition: To a solution of N-protected glutarimide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of methylmagnesium bromide (1.1-1.5 eq in THF or Et₂O) dropwise at -78 °C.

  • Reaction Monitoring and Quench: Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the consumption of the starting material by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.

  • Workup and Purification: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield 5-Hydroxy-5-methyl-1-(protected)-piperidin-2-one.

  • Deprotection (if necessary): Depending on the protecting group used, a final deprotection step may be required. For example, a benzyl group can be removed by catalytic hydrogenation (H₂, Pd/C).

Route 2: Reductive Cyclization of a Cyano Ester

This multi-step route offers an alternative approach that builds the piperidinone ring through an intramolecular cyclization. This strategy provides opportunities for diversification at various stages of the synthesis.

Proposed Synthetic Pathway

Reductive_Cyclization_Route Start Ethyl 4-cyanobutanoate Intermediate1 Ethyl 4-cyano-4-methylpentanoate Start->Intermediate1 1. LDA, THF, -78 °C 2. MeI Intermediate2 5-Amino-4-hydroxy-4-methylpentanoic acid derivative Intermediate1->Intermediate2 Reduction (e.g., H₂, Raney Ni or LiAlH₄) Product This compound Intermediate2->Product Intramolecular Cyclization (Heat or acid/base catalysis)

Caption: Proposed synthesis of this compound via reductive cyclization.

Causality Behind Experimental Choices

This synthetic plan hinges on the construction of a linear precursor containing all the necessary atoms for the final heterocyclic ring.

  • α-Methylation: The introduction of the methyl group is achieved by deprotonation of the α-carbon to the nitrile using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature to ensure kinetic control and minimize side reactions. The subsequent alkylation with methyl iodide is a standard and efficient method.

  • Reduction of the Nitrile and Ester: The simultaneous or sequential reduction of both the nitrile and the ester functionalities is the key step. Catalytic hydrogenation using a catalyst like Raney Nickel under pressure is a common method for converting nitriles to primary amines. This method may also reduce the ester, or a subsequent reduction step with a reagent like lithium aluminum hydride (LiAlH₄) could be employed. Careful control of the reaction conditions would be necessary to achieve the desired transformation. A recent study detailed an enantioselective biocatalytic approach towards 5-hydroxypiperidin-2-one using a hydroxynitrile lyase followed by hydrogenation, which could be adapted for this route.[1]

  • Intramolecular Cyclization: The resulting amino alcohol would be primed for intramolecular cyclization to form the stable six-membered lactam ring. This can often be achieved by heating the amino acid derivative, sometimes with the aid of a mild acid or base catalyst to facilitate the condensation.

Experimental Protocol (Hypothetical)
  • α-Methylation of Ethyl 4-cyanobutanoate: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise. After stirring for 30 minutes, add a solution of ethyl 4-cyanobutanoate (1.0 eq) in THF. Stir for 1 hour at -78 °C, then add methyl iodide (1.2 eq). Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent. Purify the product by distillation or column chromatography.

  • Reductive Cyclization: The methylated cyano ester (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol or methanol) and subjected to catalytic hydrogenation in the presence of a catalyst such as Raney Nickel or a rhodium-based catalyst under a hydrogen atmosphere (pressure and temperature to be optimized).

  • Reaction Monitoring and Workup: The reaction progress is monitored by the disappearance of the starting material (e.g., by GC-MS or TLC). Once the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography or recrystallization to yield this compound.

Head-to-Head Comparison

FeatureRoute 1: Grignard ReactionRoute 2: Reductive Cyclization
Number of Steps 2-3 steps (including protection/deprotection)2-3 steps
Starting Materials Glutarimide, Methylmagnesium bromideEthyl 4-cyanobutanoate, Methyl iodide
Key Reactions Grignard additionα-alkylation, Reductive amination, Intramolecular cyclization
Potential Yield Moderate to good, dependent on Grignard addition efficiency and control of side reactions.Potentially good, but may be lowered by the multiple transformations in a single step.
Scalability Generally scalable, but Grignard reactions can be exothermic and require careful temperature control on a large scale.Catalytic hydrogenation is highly scalable. The use of LDA can be challenging on an industrial scale.
Stereocontrol Achiral unless a chiral auxiliary is used on the nitrogen or a chiral catalyst is employed.The reduction and cyclization steps could potentially be influenced by chiral catalysts to achieve enantioselectivity.
Safety Considerations Grignard reagents are highly reactive and pyrophoric. Anhydrous conditions are critical.Use of LDA requires careful handling. Catalytic hydrogenation with Raney Nickel can be pyrophoric.
Cost of Reagents Glutarimide and Grignard reagents are relatively inexpensive. Protecting group strategy can add to the cost.Starting materials and reagents are generally affordable.

Conclusion and Future Outlook

Both proposed synthetic routes to this compound offer viable pathways with distinct advantages and challenges.

Route 1 (Grignard Reaction) is arguably the more direct and conceptually simpler approach. Its success will heavily rely on the careful control of the Grignard addition to the N-protected glutarimide to avoid over-addition or other side reactions. This route is likely to be a good choice for laboratory-scale synthesis and for rapidly accessing analogs by varying the Grignard reagent.

Route 2 (Reductive Cyclization) presents a more convergent synthesis where the carbon skeleton is assembled first, followed by ring formation. This route may offer advantages in terms of scalability, particularly if the reduction and cyclization can be performed in a one-pot fashion. Furthermore, it opens up possibilities for introducing chirality through asymmetric hydrogenation.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the synthesis, the availability of starting materials and equipment, and the importance of stereochemical control. Further experimental validation is required to determine the optimal conditions and to fully assess the efficiency of each approach. The development of a robust and scalable synthesis for this compound will undoubtedly facilitate its use in the discovery and development of new chemical entities with potential therapeutic applications.

References

  • A relevant, though not direct, example of Grignard addition to a cyclic imide can be found in the synthesis of N-methyl-4-hydroxyalkanamides. Shimotori, Y., et al. (2015). Synthesis of N-methyl-4-hydroxyalkanamides with Grignard reagent. ResearchGate. [Link]

  • For general principles of Grignard reactions on esters and amides: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • For an overview of reductive amination in synthesis: Tararov, V. I., & Börner, A. (2005). A Platinum‐Catalyzed Asymmetric Reductive Amination of Ketones.
  • For an example of intramolecular cyclization to form lactams: Riccardo, F., et al. (2018). Recent advances in the synthesis of lactams. Organic & Biomolecular Chemistry, 16(34), 6234-6255.
  • Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. ChemCatChem. [Link][1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-Hydroxy-5-methylpiperidin-2-one: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety

As researchers and drug development professionals, our work with novel chemical entities like 5-Hydroxy-5-methylpiperidin-2-one is foundational to scientific advancement. This compound, a member of the piperidinone class, holds potential in various research applications.[1][2] However, its handling necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. The toxicological properties of many such specialized chemicals are not fully investigated, demanding a cautious and proactive approach to safety.[3][4]

This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety that protects researchers, ensures experimental integrity, and complies with the highest standards of laboratory practice.

Hazard Assessment and Risk Mitigation

Known and Inferred Hazards:

  • Skin Corrosion/Irritation: Analogous compounds are classified as causing skin irritation, with some capable of causing severe skin burns.[3][5][6] Prolonged or repeated contact should be considered a significant risk.

  • Serious Eye Damage: Contact with eyes is likely to cause serious irritation or irreversible damage.[3][5][6]

  • Respiratory Tract Irritation: If the compound is in powdered form, inhalation of dust can cause respiratory irritation.[5][7] Vapors or mists, if generated, would pose a similar risk.

  • Acute Oral Toxicity: Ingestion may be harmful.[3]

  • Unknown Long-Term Effects: The chemical, physical, and toxicological properties have not been thoroughly investigated.[4] Therefore, it should be handled as a potentially hazardous substance with unknown chronic effects.

The cornerstone of a robust safety plan is the "Hierarchy of Controls," which prioritizes the most effective measures for risk reduction. PPE, while essential, is the final line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Comprehensive Personal Protective Equipment (PPE) Protocol

Based on the hazard assessment, the following PPE is mandatory for all personnel handling this compound.

PPE CategorySpecificationRationale
Primary Engineering Certified Chemical Fume HoodTo prevent inhalation of dust, aerosols, or vapors and contain any potential spills.[3][8]
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 compliant) AND a full-face shield when handling larger quantities.Goggles provide a seal against splashes and dust.[9] A face shield protects the entire face from splashes.[10]
Skin & Body Protection 100% cotton or flame-resistant, long-sleeved lab coat. Fully enclosed, chemical-resistant footwear. Long pants.Protects skin and personal clothing from splashes and spills.[9] Closed-toe shoes prevent foot injuries.[9]
Hand Protection Nitrile gloves (minimum). Consider double-gloving for extended operations or handling higher concentrations.Provides a barrier against skin contact.[11] Double-gloving offers enhanced protection against tears and permeation.[11]
Respiratory Protection Not required when working within a certified fume hood. An N95 or higher-rated respirator should be available for emergency spill response.The fume hood provides primary respiratory protection. Emergency availability is a critical contingency.[4]

Step-by-Step Operational and Disposal Plan

Adherence to a strict, sequential procedure minimizes the risk of exposure and contamination.

Part A: Preparation and Donning PPE
  • Area Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the indicated height.

    • Designate a specific work area within the hood.

    • Cover the work surface with absorbent, disposable bench paper.

    • Ensure an appropriate chemical spill kit and emergency eyewash/shower station are accessible.

  • PPE Donning Sequence: The order in which PPE is put on is critical to prevent cross-contamination.

    • Step 1: Don lab coat and ensure it is fully buttoned.

    • Step 2: Put on chemical splash goggles.

    • Step 3: Put on the first pair of nitrile gloves.

    • Step 4: Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Part B: Handling this compound
  • Chemical Handling:

    • Perform all manipulations of the chemical, including weighing and dilutions, inside the designated fume hood.

    • If the compound is a solid, handle it gently to avoid creating dust.

    • Keep all containers of the chemical sealed when not in immediate use.

    • Use dedicated glassware and utensils.

  • In Case of Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[3][4] If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water and seek immediate medical attention.[4]

Part C: Decontamination, Doffing PPE, and Disposal
  • Work Area Decontamination:

    • Wipe down all surfaces, equipment, and glassware within the fume hood that may have come into contact with the chemical. Use a suitable solvent (e.g., 70% ethanol) or as directed by your institution's safety office.

    • Dispose of all contaminated wipes and bench paper as hazardous waste.

  • PPE Doffing and Disposal: This sequence is designed to prevent contact with any contaminants on the exterior of the PPE.

    • Step 1: Remove the outer pair of gloves using a glove-in-glove technique and dispose of them in the hazardous waste container.

    • Step 2: Remove the lab coat by rolling it outwards, ensuring the contaminated exterior is contained within itself. Place in a designated container for hazardous laundry or disposal.

    • Step 3: Remove safety goggles.

    • Step 4: Remove the inner pair of gloves and dispose of them as hazardous waste.

    • Step 5: Wash hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles Don1->Don2 Don3 3. Inner Gloves Don2->Don3 Don4 4. Outer Gloves (over cuffs) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Caption: The prescribed donning and doffing sequence for handling hazardous chemicals.

  • Waste Disposal:

    • All solid waste contaminated with this compound (e.g., gloves, wipes, pipette tips) must be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid waste must be collected in a separate, labeled, and sealed hazardous waste container.

    • Do not let this chemical enter the environment.[3]

    • All waste must be disposed of through an approved waste disposal plant, in accordance with local, state, and federal regulations.[3][6]

Conclusion: Fostering a Culture of Safety

The responsible use of this compound is contingent upon the unwavering application of these safety protocols. This guide serves as a foundational document, but it is the duty of every researcher to perform a task-specific hazard assessment before any new procedure. By integrating these practices into your daily workflow, you contribute to a laboratory environment where scientific innovation and personal safety are held in the highest regard.

References

  • SAFETY DATA SHEET for 1-Methyl-2-piperidinemethanol. Fisher Scientific.

  • MSDS of 5-amino-1-methylpiperidin-2-one hydrochloride. Simson Pharma Limited. [URL: Not Available]
  • 5-Hydroxy-1-methylpiperidin-2-one. CymitQuimica.

  • 5-methylpiperidin-2-one 97%. AChemBlock.

  • Safety Data Sheet for 4-Piperidone (hydrochloride hydrate). Cayman Chemical.

  • SAFETY DATA SHEET for 2-Hydroxy-5-methylpyridine. Fisher Scientific.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.

  • 100 TIPS FOR DESIGNING, MANUFACTURING, PACKAGING AND MONITORING BETA LACTAM FACILITIES. PHARMA GYAN. [URL: Not Available]
  • Structure of 5-hydroxy-1-methylpiperidin-2-one. ResearchGate.

  • Piperidine: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS).

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. MDPI.

  • Piperidine Synthesis. Defense Technical Information Center (DTIC).

  • Common Personal Protective Equipment. University of California, Santa Cruz - Environmental Health & Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-5-methylpiperidin-2-one
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-5-methylpiperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.